Pde4-IN-14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20F2N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[[2-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-7-(1,3-thiazol-2-yl)-1,3-benzoxazol-4-yl]oxy]-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C19H20F2N4O3S/c1-18(2,26)19(20,21)28-13-4-3-12(16-22-5-6-29-16)15-14(13)24-17(27-15)25-8-10-7-11(9-25)23-10/h3-6,10-11,23,26H,7-9H2,1-2H3 |
InChI Key |
FJBDQIRRDKSQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC1=C2C(=C(C=C1)C3=NC=CS3)OC(=N2)N4CC5CC(C4)N5)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Pde4-IN-14: A Technical Guide to its Mechanism of Action in Immune Cells
Disclaimer: Information regarding a specific molecule designated "Pde4-IN-14" is not available in the public domain. This technical guide synthesizes the well-established mechanism of action of potent and selective Phosphodiesterase 4 (PDE4) inhibitors in immune cells, using "this compound" as a representative placeholder for such a compound. The data and experimental protocols presented are derived from studies on various known PDE4 inhibitors.
Introduction to PDE4 and its Role in Immunity
Phosphodiesterase 4 (PDE4) is a critical enzyme family in immune cells, responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By breaking down cAMP, PDE4 terminates its signaling, thereby playing a pivotal role in regulating a multitude of cellular functions, including inflammation and immune responses.[2][3] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various immune cells.[4][5] Notably, PDE4A, PDE4B, and PDE4D are highly expressed in most immune cells, while PDE4C is largely absent.[4] This differential expression allows for targeted therapeutic intervention.
This compound, as a selective PDE4 inhibitor, is designed to prevent the degradation of cAMP, leading to its intracellular accumulation.[2][3] This elevation of cAMP levels is the cornerstone of the anti-inflammatory and immunomodulatory effects of PDE4 inhibitors.[6][7]
Core Mechanism of Action: cAMP Elevation and Downstream Signaling
The fundamental mechanism of action of this compound in immune cells is the inhibition of PDE4, leading to increased intracellular cAMP levels.[2] This accumulation of cAMP activates two primary downstream signaling pathways: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[6][8]
The PKA Pathway
Activated PKA phosphorylates a variety of downstream targets, most notably the cAMP-response element binding protein (CREB).[6][8] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes. This process leads to:
-
Increased transcription of anti-inflammatory cytokines: A key example is Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[7][9]
-
Decreased transcription of pro-inflammatory cytokines: PKA activation can interfere with the nuclear factor-kappa B (NF-κB) pathway, a critical driver of pro-inflammatory gene expression.[2][9] This leads to reduced production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-4, IL-5, IL-12, and interferon-gamma (IFN-γ).[1][7][9]
The Epac Pathway
The Epac pathway provides an alternative, PKA-independent mechanism for cAMP signaling.[6][8] Activation of Epac can influence cell adhesion, and chemotaxis, and also contribute to the regulation of cytokine production.[10]
Below is a diagram illustrating the core signaling pathway affected by this compound.
Quantitative Effects on Immune Cell Function
The inhibitory effects of PDE4 inhibitors on immune cell function are quantifiable and are often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for various well-characterized PDE4 inhibitors.
Table 1: Inhibitory Potency (IC50) of Representative PDE4 Inhibitors
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition |
| Roflumilast | PDE4 | 0.8 | Human Neutrophils |
| Apremilast | PDE4 | 10 - 100 | Multiple PDE4 isoforms |
| Crisaborole | PDE4B | 0.42 | Enzyme assay |
| Rolipram | PDE4 | - | - |
| Cilomilast | PDE4 | - | - |
Data compiled from multiple sources.[4][6]
Table 2: Effect of PDE4 Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulant | Cytokine Affected | % Inhibition / Change |
| Rolipram | Dendritic Cells | CD40L | IL-12p70 | 68-70% |
| Rolipram | Dendritic Cells | CD40L | TNF-α | 48-62% |
| Cilomilast | Dendritic Cells | CD40L | IL-12p70 | 68-70% |
| Cilomilast | Dendritic Cells | CD40L | TNF-α | 48-62% |
| Roflumilast | Monocytes | LPS | TNF-α | Significant Inhibition |
| Apremilast | PBMCs | LPS | TNF-α, IFN-γ, IL-17 | Reduction |
| Apremilast | PBMCs | LPS | IL-10 | Increase |
Data compiled from multiple sources.[1][6][7]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of PDE4 inhibitors like this compound.
PDE4 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of this compound on PDE4 enzyme activity.
Methodology:
-
Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, D) are used.
-
Substrate: Radiolabeled [3H]-cAMP is used as the substrate.
-
Incubation: The PDE4 enzyme is incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [3H]-cAMP.
-
Reaction Termination: The reaction is stopped, and the product, [3H]-5'-AMP, is separated from the unreacted substrate using chromatography.
-
Quantification: The amount of [3H]-5'-AMP is quantified using scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Measurement of Intracellular cAMP Levels
Objective: To measure the effect of this compound on intracellular cAMP accumulation in immune cells.
Methodology:
-
Cell Culture: Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or specific immune cell lines) are cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound.
-
Stimulation: Cells are then stimulated with an agent that induces cAMP production, such as forskolin or prostaglandin E2 (PGE2).
-
Cell Lysis: Cells are lysed to release intracellular contents.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) or a similar detection kit.
-
Data Analysis: cAMP concentrations are normalized to the total protein content of the cell lysates.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Immune cells are cultured and treated with this compound as described for the cAMP assay.
-
Stimulation: Cells are stimulated with an appropriate inflammatory stimulus, such as lipopolysaccharide (LPS) for monocytes/macrophages or anti-CD3/CD28 antibodies for T cells.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-10, IL-12) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the percentage of inhibition or increase due to this compound treatment is determined.
Conclusion
This compound, as a representative potent and selective PDE4 inhibitor, exerts its anti-inflammatory and immunomodulatory effects primarily by increasing intracellular cAMP levels in immune cells. This leads to the activation of PKA and Epac signaling pathways, resulting in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. The quantitative data from various PDE4 inhibitors demonstrate a consistent and potent effect on key immune cell functions. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of novel PDE4 inhibitors for therapeutic applications in inflammatory and autoimmune diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 10. pnas.org [pnas.org]
The Discovery and Preclinical Profile of Morcamilast (Pde4-IN-14): A Novel Phosphodiesterase 4 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Morcamilast (also known as ME3183 and Pde4-IN-14) is a novel, orally active, and selective phosphodiesterase 4 (PDE4) inhibitor currently under investigation for the treatment of inflammatory conditions such as psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with Morcamilast. The document details the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols utilized in its preclinical evaluation.
Introduction: The Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating the activity of immune cells. By degrading cAMP, PDE4 promotes the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, while inhibiting the production of anti-inflammatory mediators. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response. This makes PDE4 a compelling therapeutic target for a range of inflammatory and autoimmune diseases.
Discovery and History of Morcamilast (this compound)
Morcamilast (ME3183), initially identified as this compound or Compound 1, is a benzoxazole derivative discovered by Meiji Seika Pharma Co., Ltd.[3] The compound is identified by the CAS number 2231329-25-0.[4] The initial discovery and synthesis details are outlined in the patent CA3104829A1, filed by Ko Kumura and colleagues.[4][5][6] Preclinical studies have demonstrated its potent anti-inflammatory effects, leading to its advancement into clinical trials for moderate-to-severe plaque psoriasis.[3][6]
Mechanism of Action
Morcamilast selectively inhibits the PDE4 enzyme, leading to an accumulation of intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which subsequently phosphorylates and regulates the activity of various downstream targets involved in the inflammatory response. The ultimate effect is a broad suppression of pro-inflammatory cytokine production and a potential increase in anti-inflammatory mediators.
Quantitative Data
The inhibitory activity of Morcamilast has been quantified against various PDE4 subtypes and in cell-based assays. The following tables summarize the key preclinical data.
Table 1: In Vitro PDE4 Enzyme Inhibitory Activity of Morcamilast
| PDE4 Subtype | IC50 (nM) |
| PDE4A1A | 1.28 |
| PDE4B1 | 2.33 |
| PDE4D2 | 1.63 |
| Data from MedchemExpress, referencing patent CA3104829A1.[5] |
Table 2: In Vitro Inhibitory Effects of Morcamilast on Th2 Cytokine Production in Human Whole Blood Cells
| Cytokine | Morcamilast IC50 (nM) | Apremilast IC50 (nM) | Roflumilast IC50 (nM) |
| IL-4 | 33.1 | 987 | 134 |
| IL-5 | 42.5 | 1431 | 151 |
| IL-13 | 584 | >13540 | >12238 |
| Data from Kaji, C. et al. (2024) presented at the EADV Congress.[7] |
Table 3: Phase 2 Clinical Trial Efficacy of Morcamilast in Plaque Psoriasis (16 weeks)
| Treatment Group | PASI-75 Achievement |
| 5 mg twice a day | 58.3% |
| 10 mg once a day | 32.0% |
| 7.5 mg twice a day | >61.0% |
| 15 mg once a day | 52.0% |
| Placebo | 14.8% |
| Data from a phase 2 clinical trial (NCT05268016).[3][6] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro PDE4 Enzyme Activity Assay
The inhibitory activity of Morcamilast against PDE4 subtypes was determined using a fluorescence polarization (FP)-based assay.
-
Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP substrate by the PDE4 enzyme. Hydrolysis leads to the formation of a fluorescent monophosphate, which is then bound by a specific binding agent, resulting in a change in fluorescence polarization.
-
Procedure:
-
Recombinant human PDE4A1A, PDE4B1, and PDE4D2 enzymes were used.
-
The assay was performed in a 96-well plate format.
-
Serial dilutions of Morcamilast were pre-incubated with the respective PDE4 enzyme in assay buffer.
-
The reaction was initiated by the addition of the fluorescein-labeled cAMP substrate.
-
After a defined incubation period at room temperature, the binding agent was added.
-
Fluorescence polarization was measured using a microplate reader.
-
IC50 values were calculated from the dose-response curves.
-
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
The effect of Morcamilast on the production of inflammatory cytokines was assessed using human PBMCs.
-
PBMC Isolation:
-
Whole blood from healthy human donors was collected in heparinized tubes.
-
PBMCs were isolated by density gradient centrifugation using Ficoll-Paque.
-
Cells were washed and resuspended in complete RPMI-1640 medium.
-
-
Cell Stimulation and Treatment:
-
PBMCs were seeded in 96-well plates.
-
Cells were pre-treated with various concentrations of Morcamilast or a vehicle control for 1 hour.
-
Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS).
-
The plates were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Cytokine Measurement:
-
The cell culture supernatants were collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-4, IL-5, IL-13) were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
IC50 values for cytokine inhibition were determined from the concentration-response data.
-
Conclusion
Morcamilast (this compound) is a potent and selective PDE4 inhibitor with a promising preclinical profile for the treatment of inflammatory diseases. Its ability to suppress a broad range of pro-inflammatory cytokines at nanomolar concentrations, coupled with demonstrated in vivo efficacy and a favorable safety profile in early clinical trials, positions it as a significant candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE4 inhibition.
References
- 1. ME3183, a novel phosphodiesterase-4 inhibitor, exhibits potent anti-inflammatory effects and is well tolerated in a non-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Oral Phosphodiesterase 4 Inhibitor, ME3183: First-in-Human Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meiji Seika Pharma Announces Positive Results in Phase II Study of ME3183, a Novel Highly-Potent Selective PDE4 Inhibitor, in Patients With Moderate-to-Severe Plaque Psoriasis in the United States and Canada - BioSpace [biospace.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. PDE4 inhibitor ME-3183 shows promising preclinical efficacy in atopic dermatitis | BioWorld [bioworld.com]
Pde4-IN-14: A Technical Guide to Binding Affinity and Selectivity for PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes crucial in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 25 isoforms through alternative splicing.[3] These isoforms are differentially expressed across various tissues and cell types, playing distinct roles in cellular function. Notably, PDE4 enzymes are key regulators of inflammation, making them attractive therapeutic targets for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2][4]
Pde4-IN-14 is understood to be a member of the 5-anilinopyrimidine-2,4-dione class of compounds. This guide provides a comprehensive overview of the available binding affinity and selectivity data for this structural class, with a focus on its interaction with PDE4 subtypes. Due to the limited publicly available data specifically identifying "this compound," this document will focus on the characteristics of closely related analogs within this chemical series, alongside detailed experimental protocols and relevant signaling pathways to provide a thorough technical resource.
Binding Affinity and Selectivity of 5-Anilinopyrimidine-2,4-dione Derivatives
Quantitative Data for 5-Anilinopyrimidine-2,4-dione Analogs
Research has shown that 5-anilino derivatives of pyrimidine-2,4-dione exhibit notable inhibitory activity against the general PDE4 enzyme family, with a high degree of selectivity over other phosphodiesterase families such as PDE3 and PDE5.[5] The inhibitory potency for this class of compounds against PDE4 is generally in the micromolar range.[6]
| Compound Class | Target | IC50 | Selectivity | Reference |
| 5-Anilinopyrimidine-2,4-dione Derivatives | PDE4 | 5 - 14 µM | High vs. PDE3 & PDE5 | [5][6] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
To provide a comparative framework for the target audience, the following table presents example data for a well-characterized, potent, and subtype-selective PDE4 inhibitor, Rolipram. This illustrates how binding affinity and selectivity data for PDE4 subtypes are typically presented.
| Compound | PDE4A | PDE4B | PDE4D | Reference |
| Rolipram | IC50 ≈ 3 nM | IC50 ≈ 130 nM | IC50 ≈ 240 nM | [7] |
Experimental Protocols
The determination of binding affinity and selectivity of compounds against PDE4 subtypes involves a variety of established biochemical assays. The following are detailed methodologies for commonly employed experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular method for measuring PDE4 activity due to their high sensitivity and homogeneous format.
Principle: This assay measures the enzymatic conversion of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to AMP. The product, AMP, is then detected by a specific antibody, leading to a FRET signal.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D)
-
FAM-labeled cAMP substrate
-
Anti-cAMP antibody conjugated to a FRET acceptor (e.g., a terbium cryptate)
-
Test compound (this compound analog)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted test compound to the wells of the microplate.
-
Add the PDE4 enzyme to the wells.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding the anti-cAMP antibody-acceptor conjugate.
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~490 nm and ~520 nm.[8][9]
-
-
Data Analysis:
-
The ratio of the emission signals (e.g., 520 nm / 490 nm) is calculated.
-
The percent inhibition is determined relative to control wells (with and without enzyme).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that can be used to measure PDE4 activity.
Principle: This assay is based on the competition between endogenously produced AMP and a biotinylated-cAMP tracer for binding to anti-cAMP coated acceptor beads.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human PDE4 subtypes
-
cAMP substrate
-
Biotinylated-cAMP tracer
-
Anti-cAMP antibody-coated AlphaScreen acceptor beads
-
Streptavidin-coated donor beads
-
Test compound
-
Assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
-
-
Assay Procedure:
-
Dispense the test compound and PDE4 enzyme into the microplate wells.
-
Add the cAMP substrate to start the reaction and incubate.
-
Add a mixture of the biotinylated-cAMP tracer and the anti-cAMP acceptor beads.
-
Add the streptavidin donor beads.
-
Incubate the plate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of AMP produced.
-
Calculate the percent inhibition and determine the IC50 values as described for the TR-FRET assay.
-
Radioligand Binding Assay
Radioligand binding assays directly measure the affinity of a compound for the active site of the enzyme.
Principle: This assay measures the displacement of a radiolabeled PDE4 inhibitor (e.g., [3H]-Rolipram) from the enzyme by the test compound.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human PDE4 subtypes
-
[3H]-Rolipram
-
Test compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Assay Procedure:
-
Incubate the PDE4 enzyme with varying concentrations of the test compound and a fixed concentration of [3H]-Rolipram.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled inhibitor).
-
Calculate the percent displacement of the radioligand by the test compound.
-
Determine the Ki (inhibition constant) from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway in Inflammation
PDE4 enzymes play a critical role in modulating the inflammatory response. By hydrolyzing cAMP, they control the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and increases the production of anti-inflammatory mediators.[2][10]
Caption: PDE4 signaling pathway in inflammatory cells.
Generalized Experimental Workflow for Determining PDE4 Inhibitor Affinity
The following diagram illustrates a typical workflow for assessing the binding affinity of a potential PDE4 inhibitor.
Caption: Generalized workflow for PDE4 inhibitor affinity determination.
Conclusion
While specific binding affinity data for "this compound" against individual PDE4 subtypes remains elusive in publicly accessible literature, the available information on the 5-anilinopyrimidine-2,4-dione chemical class indicates a promising profile for selective PDE4 inhibition. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of such compounds. Further investigation is required to fully characterize the subtype selectivity of this compound and its therapeutic potential. The provided diagrams of the PDE4 signaling pathway and experimental workflow serve as valuable tools for researchers in the field of PDE4 inhibitor drug discovery and development.
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 4. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation as PDE4 inhibitors of pyrimidine-2,4-dione derivatives [flore.unifi.it]
- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Phosphodiesterase 4 (PDE4) Inhibition in Modulating Inflammatory Responses
Foreword: This document provides an in-depth technical overview of the role of Phosphodiesterase 4 (PDE4) inhibitors in the modulation of inflammatory responses. While this guide was prompted by an inquiry into the specific compound "Pde4-IN-14," a comprehensive search of publicly available scientific literature and databases yielded no specific data for a compound with this designation. Therefore, this guide focuses on the well-established principles and mechanisms of the PDE4 inhibitor class as a whole, using data from extensively studied and representative compounds to illustrate their function. This information is intended for researchers, scientists, and drug development professionals.
Introduction: PDE4 as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling and is predominantly found in immune and inflammatory cells such as T-cells, monocytes, macrophages, neutrophils, and eosinophils.[1][2][3][4] These enzymes specifically catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger, into its inactive form, 5'-adenosine monophosphate (5'-AMP).[1][5][6] By controlling cAMP levels, PDE4 plays a pivotal role in governing the inflammatory cascade.[7][8]
The inhibition of PDE4 has emerged as a validated and effective therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][3][9][10] By preventing the degradation of cAMP, PDE4 inhibitors elevate its intracellular concentration, which in turn activates downstream signaling pathways that collectively suppress pro-inflammatory responses and enhance anti-inflammatory mechanisms.[1][7][11] This guide details the core mechanism of action, presents key quantitative data from representative inhibitors, outlines common experimental protocols, and visualizes the underlying cellular pathways.
Core Mechanism of Action: The cAMP-PKA Pathway
The anti-inflammatory effects of PDE4 inhibitors are mediated primarily through the elevation of intracellular cAMP.[1][3][11] In inflammatory cells, an increase in cAMP concentration activates Protein Kinase A (PKA).[1][7]
Activated PKA initiates a signaling cascade with two major anti-inflammatory outcomes:
-
Phosphorylation of CREB: PKA phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[7]
-
Inhibition of NF-κB: The cAMP/PKA pathway can interfere with and inhibit the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][7] NF-κB is a master regulator of pro-inflammatory gene transcription. Its inhibition leads to a significant reduction in the expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12.[1][2][12]
The net result is a rebalancing of cellular signaling, shifting from a pro-inflammatory to an anti-inflammatory state. This core mechanism is visualized in the signaling pathway diagram below.
Caption: Figure 1: PDE4 Inhibition Signaling Pathway
Quantitative Analysis of Representative PDE4 Inhibitors
The potency and efficacy of PDE4 inhibitors are quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting PDE4 enzyme activity or a specific cellular response, such as cytokine release. The tables below summarize publicly available data for several well-characterized PDE4 inhibitors.
Table 1: Enzymatic Inhibitory Potency (IC50) Against PDE4
| Compound | PDE4 Subtype | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Roflumilast | PDE4 (General) | 0.8 | [11] |
| Apremilast | PDE4 (General) | 74 | [4] |
| Crisaborole | PDE4 (General) | 490 | [10][13] |
| BI 1015550 | PDE4B | 10 | [14] |
| BI 1015550 | PDE4D | 91 | [14] |
| GSK256066 | PDE4 (General) | 0.0032 (3.2 pM) |[15] |
Table 2: Cell-Based Anti-inflammatory Activity
| Compound | Assay | Cell Type | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| Rolipram | LPS-induced TNF-α release | Human Monocytes | ~100-300 | [16] |
| Apremilast | LPS-induced TNF-α release | Human PBMCs | 110 | [15] |
| 11e (Research Cmpd) | LPS-induced TNF-α release | N/A | 7.20 | [17] |
| Cilomilast | LPS-induced TNF-α release | Amniochorionic explants | ~100 |[16] |
Key Experimental Protocols & Workflow
Characterizing the anti-inflammatory potential of a PDE4 inhibitor involves a series of standardized in vitro experiments. The following are detailed methodologies for two fundamental assays.
Protocol: PDE4 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the catalytic activity of a recombinant PDE4 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D), cAMP substrate, assay buffer (e.g., 50 mM Tris, 6 mM MgCl2, pH 7.5), test compound (e.g., this compound), and a detection kit (e.g., cAMP-Glo™ Assay or fluorescence polarization-based kit).[18]
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations for the assay.
-
Assay Procedure: a. In a 96-well or 384-well microplate, add the diluted test compound. b. Add the recombinant PDE4 enzyme solution to each well and pre-incubate for approximately 10-15 minutes at room temperature to allow compound-enzyme interaction.[18] c. Initiate the enzymatic reaction by adding the cAMP substrate to all wells.[18] d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP hydrolysis.[18] e. Terminate the reaction and measure the remaining cAMP concentration using a suitable detection reagent and a plate reader (e.g., luminometer or fluorescence reader).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: LPS-Induced TNF-α Release Assay in Human PBMCs
Objective: To measure the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with an inflammatory agent.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and seed them into a 96-well culture plate at a density of approximately 2 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Rolipram).
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
The general workflow for a cell-based cytokine release assay is depicted in the diagram below.
Caption: Figure 2: General Workflow for Cell-Based Cytokine Assay
Conclusion
Inhibitors of the phosphodiesterase 4 enzyme family represent a potent class of anti-inflammatory agents with significant therapeutic applications. Their mechanism of action, centered on the elevation of intracellular cAMP, leads to a robust suppression of key pro-inflammatory mediators like TNF-α while promoting anti-inflammatory signaling. The quantitative potency of these compounds can be rigorously determined through established enzymatic and cell-based assays. While specific data on "this compound" is not publicly available, the principles, protocols, and data presented in this guide for the broader PDE4 inhibitor class provide a comprehensive framework for understanding and evaluating the role of any such compound in modulating inflammatory responses.
References
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [ouci.dntb.gov.ua]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug Candidate for the Oral Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Pde4-IN-14 (Morcamilast): A Technical Guide for Researchers
An In-depth Review of the Selective PDE4 Inhibitor CAS Number 2231329-25-0
This technical guide provides a comprehensive overview of Pde4-IN-14, also known as Morcamilast or ME3183, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and experimental data related to this compound.
Core Properties and Specifications
This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade. Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1]
| Property | Value | Reference |
| CAS Number | 2231329-25-0 | [2] |
| Synonyms | Morcamilast, ME3183 | [3][4] |
| Molecular Formula | C₁₉H₂₀F₂N₄O₃S | [2] |
| Molecular Weight | 422.45 g/mol | [2] |
| Appearance | Solid | [5] |
| Storage | Store at -20°C | [2] |
Mechanism of Action: The PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in immune and inflammatory cells. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of downstream transcription factors, such as the cAMP response element-binding protein (CREB). This cascade of events ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.
References
- 1. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Structural basis for IL-12 and IL-23 shared receptor usage reveals a gateway for shaping actions on T versus NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor [mdpi.com]
- 5. IL-23 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
Phosphodiesterase 4 (PDE4) Inhibitors: A Technical Review for Drug Development Professionals
An In-depth Guide to the Mechanism, Therapeutic Applications, and Preclinical Evaluation of PDE4 Inhibitors
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the hydrolysis of cyclic adenosine monophosphate (cAMP). As a key regulator of inflammation, PDE4 has emerged as a significant therapeutic target for a range of debilitating conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and various neurological disorders. This technical guide provides a comprehensive review of PDE4 inhibitors, detailing their mechanism of action, therapeutic applications, and the experimental protocols used in their preclinical and clinical evaluation. Quantitative data on the potency and efficacy of leading PDE4 inhibitors are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the complex biological processes involved. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction: The Role of PDE4 in Inflammatory Signaling
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive metabolite adenosine monophosphate (AMP)[1]. The PDE4 family is the most prevalent PDE isotype within immune and central nervous system cells[1]. By regulating the intracellular concentration of cAMP, PDE4 plays a pivotal role in modulating a wide array of cellular processes, most notably the inflammatory response[2][3].
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10)[4]. Concurrently, the increase in cAMP and activation of PKA can suppress pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-12, and interferon-gamma (IFN-γ)[3][4].
The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These isoforms are categorized as long, short, supershort, or dead-short based on the presence and length of their upstream conserved regions (UCRs)[5]. The diverse expression patterns and subcellular localization of these isoforms allow for compartmentalized regulation of cAMP signaling, contributing to the tissue- and cell-specific effects of PDE4 inhibitors[6][7]. For instance, PDE4B and PDE4D are the predominant isoforms in many immune cells and are considered key targets for anti-inflammatory therapies[8].
Therapeutic Applications of PDE4 Inhibitors
The anti-inflammatory properties of PDE4 inhibitors have led to their successful development and approval for the treatment of several chronic inflammatory diseases.
-
Chronic Obstructive Pulmonary Disease (COPD): Roflumilast is an oral PDE4 inhibitor approved for the treatment of severe COPD associated with chronic bronchitis[9]. It has been shown to reduce the rate of moderate to severe exacerbations and improve lung function[3][7][10][11].
-
Psoriasis and Psoriatic Arthritis: Apremilast is an oral PDE4 inhibitor approved for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis[2][6][12]. It has demonstrated efficacy in reducing the severity of skin lesions and improving joint symptoms[2][6][12]. Topical roflumilast has also been approved for plaque psoriasis[13].
-
Atopic Dermatitis: Crisaborole is a topical PDE4 inhibitor approved for the treatment of mild to moderate atopic dermatitis[8][14][15]. It has been shown to reduce inflammation and pruritus[8][14][15].
-
Neurological Disorders: The role of PDE4 inhibitors in neurological conditions is an active area of research. Their potential to enhance cognitive function and neuroprotection is being investigated for diseases like Alzheimer's disease and Huntington's disease[12].
Despite their therapeutic benefits, systemic PDE4 inhibitors are often associated with side effects such as nausea, diarrhea, and headache, which can limit their use. These adverse effects are thought to be mediated by the inhibition of PDE4D in the central nervous system. The development of isoform-selective inhibitors and topical formulations aims to improve the therapeutic index of this drug class[8].
Quantitative Data on PDE4 Inhibitors
The following tables summarize key quantitative data for prominent PDE4 inhibitors, providing a basis for comparison of their potency and clinical efficacy.
Table 1: In Vitro Potency of Approved PDE4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| Roflumilast | PDE4 | 0.7 | [16][17] |
| PDE4B | 0.84 | [18] | |
| PDE4D | 0.68 | [18] | |
| Apremilast | PDE4 | 74 - 140 | [16][18] |
| Crisaborole | PDE4 | 490 - 750 | [16][17][18] |
| Tetomilast | PDE4 | 74 | [18] |
Table 2: Clinical Efficacy of Roflumilast in COPD
| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |
| Pooled Phase III studies | Severe COPD | Roflumilast 500 µg once daily | Improvement in pre- and post-bronchodilator FEV1 | Increased pre-bronchodilator FEV1 by 39-88 mL and post-bronchodilator FEV1 by 45-97 mL vs. placebo (P<0.0001) | [7] |
| M2-124 & M2-125 | Severe COPD with chronic bronchitis and history of exacerbations | Roflumilast 500 µg once daily | Reduction in moderate or severe exacerbations | Reduced exacerbation rate by 15-18% vs. placebo (P<0.05) | [11] |
| REACT | Severe COPD with a history of exacerbations | Roflumilast 500 µg once daily | Reduction in moderate or severe exacerbations | Reduced rate of severe exacerbations leading to hospitalization vs. placebo (RR 0.78, P=0.044) | [11] |
| Meta-analysis (8 trials) | Moderate to severe COPD | Roflumilast | Reduction in moderate to severe exacerbations | Significantly reduced moderate to severe exacerbations (RR 0.85) vs. placebo | [3] |
Table 3: Clinical Efficacy of Apremilast in Psoriasis
| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |
| UNVEIL | Moderate plaque psoriasis (BSA 5-10%) | Apremilast 30 mg twice daily | PGAxBSA-75 at week 16 | 42.1% of patients achieved PGAxBSA-75 at week 52 | [12] |
| Phase 3 (NCT03721172) | Mild-to-moderate plaque psoriasis | Apremilast 30 mg twice daily | sPGA score of 0 or 1 with ≥2-point reduction at week 16 | 21.6% of patients in the apremilast group achieved the primary endpoint vs. 4.1% in the placebo group (P<0.0001) | [6] |
| EMBRACE | Plaque psoriasis in high-impact areas | Apremilast 30 mg twice daily | ≥4-point reduction in DLQI at week 16 | 73.3% of patients receiving apremilast achieved the primary endpoint vs. 41.3% for placebo (P<0.0001) | [19] |
| FOREMOST | Early oligoarticular psoriatic arthritis | Apremilast 30 mg twice daily | MDA joints response at week 16 | 33.9% of patients on apremilast achieved the primary endpoint vs. 16.0% on placebo | [5] |
Table 4: Clinical Efficacy of Crisaborole in Atopic Dermatitis
| Clinical Trial / Study | Patient Population | Treatment | Primary Endpoint | Result | Reference(s) |
| AD-301 & AD-302 (Phase 3) | Mild to moderate atopic dermatitis (≥2 years old) | Crisaborole ointment, 2% twice daily | ISGA score of clear (0) or almost clear (1) with ≥2-grade improvement at day 29 | AD-301: 32.8% vs 25.4% for vehicle (P=0.038); AD-302: 31.4% vs 18.0% for vehicle (P<0.001) | [8][14] |
| Pooled Phase 3 analysis | Mild to moderate atopic dermatitis | Crisaborole ointment, 2% twice daily | Improvement in pruritus | Greater proportion of crisaborole-treated patients achieved improvement in pruritus at all visits (P≤0.002) | [14] |
| Pooled analysis by race/ethnicity | Mild to moderate atopic dermatitis | Crisaborole ointment, 2% twice daily | ISGA score of clear/almost clear with ≥2-grade improvement at day 29 | Significant improvement across white, nonwhite, Hispanic/Latino, and not Hispanic/Latino groups vs. vehicle | [15][20] |
Experimental Protocols
A variety of in vitro and in vivo experimental models are utilized to evaluate the efficacy and mechanism of action of PDE4 inhibitors.
In Vitro Assays
-
Principle: These assays measure the ability of a compound to inhibit the hydrolysis of cAMP by a purified recombinant PDE4 enzyme.
-
Methodology: A common method involves a two-step enzymatic reaction. In the first step, PDE4 hydrolyzes cAMP to 5'-AMP. In the second step, a nucleotidase is added to convert 5'-AMP to adenosine. The amount of adenosine produced can then be quantified using various detection methods, such as fluorescence polarization or absorbance. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Principle: These assays quantify the levels of cAMP within cells following treatment with a PDE4 inhibitor.
-
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay. Cell lysates are incubated with a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog. In the absence of cellular cAMP, the two labeled components are in close proximity, allowing for fluorescence resonance energy transfer (FRET). Cellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP present[21].
-
LANCE Ultra cAMP Assay: This is another TR-FRET-based assay that relies on the competition between a europium-labeled cAMP tracer and sample cAMP for binding to a ULight-labeled anti-cAMP antibody[13].
-
GloSensor™ cAMP Assay: This is a live-cell, bioluminescent assay that uses a genetically engineered form of luciferase fused to a cAMP-binding protein. Binding of cAMP to the sensor protein causes a conformational change that results in increased light output[22].
-
Radioimmunoassay (RIA): This is a traditional method that uses a radiolabeled cAMP tracer to compete with cellular cAMP for binding to a specific antibody[23].
-
-
Principle: These assays measure the effect of PDE4 inhibitors on the production and release of pro-inflammatory and anti-inflammatory cytokines from immune cells.
-
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived dendritic cells, or cell lines such as THP-1 (monocytic) or RAW 264.7 (macrophage-like) are commonly used[1][12][18].
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production[2][18].
-
Treatment: Cells are pre-incubated with the PDE4 inhibitor before or during stimulation.
-
Quantification: Cytokine levels in the cell culture supernatant are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
-
In Vivo Animal Models
-
Cigarette Smoke Exposure Model: Rodents (mice, rats, or guinea pigs) are exposed to cigarette smoke for several weeks to months to induce chronic lung inflammation, emphysema, and airway remodeling, mimicking key features of human COPD[11][20].
-
Elastase-Induced Emphysema Model: Intratracheal instillation of elastase in rodents leads to the destruction of alveolar walls and the development of emphysema[11].
-
Lipopolysaccharide (LPS) Challenge: Intranasal or intratracheal administration of LPS induces an acute neutrophilic lung inflammation, which is used to assess the anti-inflammatory effects of PDE4 inhibitors[20].
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod cream (a TLR7 agonist) to the skin of mice induces a psoriasis-like phenotype characterized by erythema, scaling, and epidermal thickening[16][17][24].
-
IL-23 Injection Model: Intradermal injection of recombinant IL-23 in mice induces a psoriasis-like skin inflammation driven by the IL-23/IL-17 axis[16][17].
-
Oxazolone-Induced Atopic Dermatitis-like Inflammation: Repeated topical application of the hapten oxazolone to the skin of mice induces a chronic inflammatory response with features of atopic dermatitis, including a shift towards a Th2-dominated immune response[5][6][19].
-
House Dust Mite (HDM)-Induced Model: Sensitization and challenge with house dust mite extract in mice can induce an allergic skin inflammation that models aspects of atopic dermatitis.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PDE4 inhibitors.
The Central Role of PDE4 in cAMP Signaling
This diagram depicts the core mechanism of action of PDE4 inhibitors in elevating intracellular cAMP levels and activating downstream anti-inflammatory pathways.
Interaction of PDE4 Signaling with NF-κB and MAPK Pathways
This diagram illustrates how the elevation of cAMP by PDE4 inhibitors can suppress pro-inflammatory signaling through the NF-κB and MAPK pathways.
Experimental Workflow for In Vitro Evaluation of PDE4 Inhibitors
This diagram outlines a typical workflow for the in vitro characterization of a novel PDE4 inhibitor.
Conclusion and Future Directions
PDE4 inhibitors represent a significant advancement in the treatment of chronic inflammatory diseases. Their well-defined mechanism of action, centered on the elevation of intracellular cAMP, provides a robust platform for therapeutic intervention. The approval of both oral and topical PDE4 inhibitors for a variety of indications underscores their clinical utility.
Future research in this field is focused on several key areas. The development of isoform-selective inhibitors, particularly those targeting PDE4B, holds the promise of improved efficacy with a more favorable side-effect profile. Furthermore, the exploration of PDE4 inhibitors for a broader range of inflammatory and neurological disorders continues to be an active area of investigation. The combination of PDE4 inhibitors with other therapeutic agents is also being explored as a strategy to enhance efficacy and overcome treatment resistance. As our understanding of the intricate roles of different PDE4 isoforms in health and disease deepens, so too will the opportunities for the development of novel and more targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
- 4. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Phosphodiesterase 4 Inhibition Are Mediated by Mitogen-Activated Protein Kinase Phosphatase-1 - ACR Meeting Abstracts [acrabstracts.org]
- 6. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 4 isoforms in macrophage development and function - Enlighten Theses [theses.gla.ac.uk]
- 10. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 11. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CREB (cAMP-PKA) Pathway - Report Lentivirus [gentarget.com]
- 16. Complex roles of cAMP-PKA-CREB signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 19. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Dual Inhibition of Phosphodiesterase-4 and p38 MAP Kinase: A Strategy for Treatment of Chronic Inflammatory Diseases | Anti-Inflammatory Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response [mdpi.com]
The Potential of Selective PDE4 Inhibitors in Neuroinflammatory Disease Models: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Pde4-IN-14." This technical guide therefore focuses on the broader class of phosphodiesterase 4 (PDE4) inhibitors and their potential therapeutic applications in neuroinflammatory disease models, drawing upon established research in the field. The data and protocols presented are representative of studies on various selective PDE4 inhibitors.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). Phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a key therapeutic target for mitigating this inflammatory cascade.[1][2][3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines, ultimately dampening the neuroinflammatory response and offering neuroprotection.[2][4][5][6] This guide provides an in-depth overview of the mechanism of action of PDE4 inhibitors, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
PDE4 is the predominant PDE isozyme in immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 plays a crucial role in regulating inflammatory responses.[1][5] The therapeutic potential of PDE4 inhibitors lies in their ability to block this degradation, leading to an accumulation of intracellular cAMP.[1][2][4]
Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[6][7][8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10) while simultaneously suppressing the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) through the inhibition of the NF-κB signaling pathway.[2][8][9]
Figure 1: PDE4 Inhibition Signaling Pathway.
Quantitative Data from Preclinical Models
The efficacy of PDE4 inhibitors has been demonstrated across various in vitro and in vivo models of neuroinflammation. The following tables summarize key quantitative findings.
In Vitro Studies: Cytokine Modulation in Microglia
| PDE4 Inhibitor | Cell Type | Stimulant | Outcome Measure | Result | Reference |
| Roflumilast | BV-2 microglia | LPS | Nitric Oxide (NO) Production | Significant reduction | [10] |
| Roflumilast | BV-2 microglia | LPS | TNF-α Production | Significant reduction | [10] |
| Rolipram | Primary Microglia | LPS | TNF-α Release | Dose-dependent inhibition | [11] |
| Rolipram | Primary Microglia | LPS | IL-1β Release | Significant reduction | [11] |
| Apremilast | Human PBMCs | IL-4 | IgE Production | Inhibition | [12] |
| Generic PDE4i | Macrophages | LPS | TNF-α mRNA expression | Decreased expression | [9] |
| Generic PDE4i | Macrophages | LPS | IL-10 synthesis | Increased synthesis | [9] |
In Vivo Studies: Neuroinflammatory Disease Models
| PDE4 Inhibitor | Disease Model | Species | Outcome Measure | Result | Reference |
| Roflumilast | LPS-induced neuroinflammation | Mice | Plasma TNF-α, IL-1β, IL-6 | Significant reduction | [10] |
| Roflumilast | LPS-induced neuroinflammation | Mice | Brain TNF-α, IL-1β, IL-6 | Significant reduction | [10] |
| Rolipram | Experimental Autoimmune Encephalomyelitis (EAE) | Marmosets | Clinical EAE signs | Complete suppression (10 mg/kg) | [13] |
| Gebr32a (PDE4D-specific) | Cuprizone-induced demyelination | Mice | Remyelination | Enhanced | [14][15][16] |
| A33 (PDE4B-specific) | EAE | Mice | Neurological scores (early phase) | Improved | [14][15][16] |
| Roflumilast | APP/PS1 Transgenic Mice (AD model) | Mice | Cognitive decline | Reversed (5 and 10 mg/kg) | [7] |
| Rolipram | Traumatic Brain Injury (TBI) | Rats | Cognitive impairment | Rescued | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on PDE4 inhibitors.
Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is widely used to study acute neuroinflammation and the efficacy of anti-inflammatory compounds.
Figure 2: LPS-induced neuroinflammation experimental workflow.
Protocol Steps:
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to experimental groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) PDE4 inhibitor + LPS.
-
Drug Administration: The PDE4 inhibitor or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a predetermined time before LPS challenge.
-
LPS Administration: Neuroinflammation is induced by a single intracerebroventricular (i.c.v.) or i.p. injection of LPS (e.g., 8 μg/μL in 3 μL for i.c.v.).[17]
-
Behavioral Testing: Cognitive function can be assessed using tests like the Morris water maze or novel object recognition test at specific time points post-LPS injection.[17]
-
Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), animals are euthanized. Blood is collected for plasma analysis, and brains are harvested.
-
Analysis:
-
Cytokine Levels: Brain homogenates and plasma are analyzed for TNF-α, IL-1β, and IL-6 levels using ELISA kits.
-
Signaling Pathways: Western blotting can be used to measure the phosphorylation of proteins in the NF-κB and CREB pathways.
-
Histology: Brain sections are stained with antibodies against Iba1 to assess microglial activation.
-
In Vitro Microglial Cell Culture and Stimulation
Primary microglia or immortalized cell lines like BV-2 are used to study the direct effects of PDE4 inhibitors on inflammatory responses.
Protocol Steps:
-
Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the PDE4 inhibitor or vehicle for a specified duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Analysis:
-
Nitric Oxide (NO) Measurement: The Griess assay is used to measure nitrite levels in the supernatant as an indicator of NO production.
-
Cytokine Measurement: Levels of TNF-α and other cytokines in the supernatant are quantified using ELISA.
-
Cell Viability: An MTT assay can be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Subtype Selectivity: A Path to Improved Therapeutics
The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[13] These subtypes are differentially expressed in various tissues and cell types, offering the potential for more targeted therapies with fewer side effects.[14][15][16] For instance, PDE4B and PDE4D are highly expressed in the brain.[10] Research suggests that PDE4B inhibition is particularly effective in reducing neuroinflammation, while PDE4D inhibition may play a greater role in promoting remyelination and cognitive enhancement.[14][15][16][18] The development of subtype-selective PDE4 inhibitors is a promising strategy to optimize therapeutic efficacy while minimizing adverse effects like emesis, which have hampered the clinical development of pan-PDE4 inhibitors.[14][15][16]
Conclusion and Future Directions
Inhibition of PDE4 represents a compelling therapeutic strategy for a multitude of neuroinflammatory disorders. The ability of PDE4 inhibitors to modulate key inflammatory pathways, particularly by elevating intracellular cAMP and activating the CREB signaling cascade, has been consistently demonstrated in preclinical models. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on the development of subtype-selective PDE4 inhibitors to enhance therapeutic efficacy and improve the safety profile of this promising class of drugs. Furthermore, continued investigation into the long-term effects of PDE4 inhibition on neuroprotection and disease modification in chronic neurodegenerative models is warranted.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Phosphodiesterases—Towards a Tailor-Made Approach in Multiple Sclerosis Treatment [frontiersin.org]
- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Understanding PDE4's function in Alzheimer's disease; a target for novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Basic Chemical Properties of Phosphodiesterase-4 (PDE4) Inhibitors: A Technical Guide
Disclaimer: Information regarding the specific compound "Pde4-IN-14" is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the core chemical properties, mechanism of action, and relevant experimental protocols for the broader class of Phosphodiesterase-4 (PDE4) inhibitors, which would be applicable to the study of a novel inhibitor like this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the foundational chemical and biological characteristics of PDE4 inhibitors. The information presented herein is based on established knowledge of this class of compounds and provides a framework for the investigation of new chemical entities targeting PDE4.
Core Chemical Properties of Representative PDE4 Inhibitors
The following table summarizes key quantitative data for several well-characterized PDE4 inhibitors, offering a comparative look at their physicochemical and inhibitory properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PDE4 IC50 | Aqueous Solubility |
| Roflumilast | C₁₇H₁₄Cl₂F₂N₂O₃ | 403.21[1] | ~0.8 nM[2] | Practically insoluble |
| Rolipram | C₁₆H₂₁NO₃ | 275.34 | ~110 nM | Poorly soluble |
| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 | ~74 nM[3] | Slightly soluble |
| Crisaborole | C₁₄H₁₀BNO₃ | 251.05 | ~490 nM[2][4] | Soluble |
| Nerandomilast | C₂₀H₂₅ClN₆O₂S | 449.0[5] | Preferential for PDE4B (nine-fold)[5] | Very slightly to slightly soluble at or below pH 3; practically insoluble above pH 3[5] |
Mechanism of Action and Signaling Pathway
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[6] PDE4 inhibitors exert their effects by blocking this enzymatic degradation of cAMP.[7][8]
The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7][8] Activation of these pathways ultimately modulates the transcription of various genes, leading to a net anti-inflammatory effect. This includes the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokine release, like interleukin-10 (IL-10).[8]
Experimental Protocols
Detailed methodologies for the characterization of PDE4 inhibitors are crucial for accurate assessment of their potency and efficacy.
In Vitro PDE4 Inhibition Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzyme.
Principle: The assay measures the enzymatic activity of recombinant PDE4 in the presence of varying concentrations of the inhibitor. The amount of cAMP hydrolyzed is quantified, and the IC50 value is calculated.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction plate, add the test compound dilutions, recombinant PDE4 enzyme, and initiate the reaction by adding [³H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by boiling the plate.
-
Add 5'-nucleotidase to the reaction mixture and incubate to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using ion-exchange resin.
-
Add the supernatant containing [³H]-adenosine to scintillation vials with scintillation cocktail.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Intracellular cAMP Measurement Assay
This protocol describes how to measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.
Principle: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is treated with the PDE4 inhibitor, and the resulting changes in intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs or a relevant cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells using the appropriate lysis buffer to release intracellular components.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer.
-
After incubation and washing steps, add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Analyze the dose-dependent effect of the inhibitor on intracellular cAMP levels.
Cytokine Release Assay
This protocol is designed to evaluate the anti-inflammatory properties of a PDE4 inhibitor by measuring its effect on cytokine production from immune cells.
Principle: Immune cells, such as PBMCs or macrophages, are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the PDE4 inhibitor. The concentration of a key pro-inflammatory cytokine, such as TNF-α, in the cell culture supernatant is then quantified by ELISA.
Materials:
-
Human PBMCs or macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
TNF-α ELISA kit
-
Plate reader
Procedure:
-
Plate the immune cells in a multi-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
Incubate the cells for a sufficient time to allow for cytokine production and release (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of TNF-α in each sample from a standard curve.
-
Determine the inhibitory effect of the compound on LPS-induced TNF-α production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 5. Jascayd: Package Insert / Prescribing Information [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pde4-IN-14: A Novel PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways.[1][2][3] As a key enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), PDE4 plays a pivotal role in modulating inflammatory responses and is predominantly found in immune and central nervous system cells.[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[2][3] This cascade of events ultimately suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, making PDE4 an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2][3][4] Pde4-IN-14 is a novel, potent, and selective small molecule inhibitor of PDE4, designed for in vitro investigation of its therapeutic potential. These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the catalytic activity of the PDE4 enzyme.[1] By blocking the degradation of cAMP to AMP, this compound elevates intracellular cAMP levels.[1][5] This increase in cAMP activates PKA, which then phosphorylates and activates the cAMP-response element-binding protein (CREB).[2] Activated CREB modulates the transcription of genes involved in inflammation, leading to a reduction in the expression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2]
Signaling Pathway
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Data Presentation
| Parameter | This compound | Roflumilast (Reference) |
| PDE4B IC50 | User-determined | ~0.8 nM[6] |
| PDE4D IC50 | User-determined | ~0.7 µM |
| Selectivity (PDE4B vs other PDEs) | User-determined | >1000-fold |
| TNF-α Release IC50 (LPS-stimulated PBMCs) | User-determined | ~1-10 nM |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the PDE4 enzyme activity (IC50).
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
This compound
-
Roflumilast (as a positive control)
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Roflumilast in assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the PDE4 enzyme to each well (except for the negative control).
-
Initiate the reaction by adding cAMP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP and pyrophosphate into adenosine and phosphate.
-
Add malachite green reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
Application Notes and Protocols for Pde4-IN-14 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Pde4-IN-14 (also known as Morcamilast or ME3183), a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in cell culture assays. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in your experiments.
Product Information
| Property | Value | Source |
| Compound Name | This compound (Morcamilast, ME3183) | [1][2][3][4] |
| CAS Number | 2231329-25-0 | [1][2][3] |
| Molecular Formula | C19H20F2N4O3S | [1][2][3] |
| Molecular Weight | 422.45 g/mol | [1][2][3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][5] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [2] |
| Storage of Solid Compound | -20°C for up to 3 years | [3][6] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1][6] |
Mechanism of Action: PDE4 Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, modulating cellular responses such as inflammation and immune function.
Experimental Protocols
Reconstitution of Lyophilized this compound to Create a Stock Solution
This protocol details the steps to reconstitute a lyophilized powder of this compound to create a concentrated stock solution.
Materials:
-
Lyophilized this compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-treatment of the Vial: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.[7]
-
Solvent Addition: Carefully open the vial in a sterile environment. Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Amount of this compound: 1 mg
-
Molecular Weight: 422.45 g/mol
-
Volume of DMSO = (1 mg / 422.45 g/mol ) / 10 mmol/L = 0.2367 mL or 236.7 µL
-
-
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can warm the solution to 37°C for 10-15 minutes and/or place it in an ultrasonic water bath for a short period.[1][8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[6][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]
Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the this compound DMSO stock solution into an aqueous cell culture medium for use in experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (Recommended): To avoid precipitation of the compound in the aqueous medium, it is recommended to perform serial dilutions of the stock solution in DMSO first, if very low final concentrations are required.[5]
-
Final Dilution into Culture Medium:
-
Prepare an intermediate dilution of the stock solution in the cell culture medium if necessary.
-
Directly add the required volume of the stock or intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[7][9]
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.
-
Control Group: Always include a vehicle control in your experimental setup. This should contain the same final concentration of DMSO as your experimental samples.[7]
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately.
Troubleshooting
-
Precipitation upon dilution in aqueous media: This is a common issue with hydrophobic compounds. To mitigate this, ensure the final DMSO concentration is as low as possible. You can also try a stepwise dilution, first into a small volume of PBS or medium, and then into the final volume. Warming the final solution briefly to 37°C may also help.[8]
-
Compound appears insoluble in DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed water can affect solubility.[5] If insolubility persists after warming and sonication, re-calculate the required solvent volume based on the specific lot's purity and molecular weight provided on the certificate of analysis.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound in their cell culture assays to investigate its effects on the PDE4 signaling pathway and other cellular processes.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for PDE4 Inhibitors in Mouse Models
Disclaimer: The specific compound "Pde4-IN-14" did not yield specific search results. The following application notes and protocols are based on data from other well-characterized phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, Rolipram, and Piclamilast, and are intended to provide a general framework for researchers working with this class of compounds in mouse models. Researchers should always perform dose-response studies and consult compound-specific literature when available.
Introduction to PDE4 Inhibitors
Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the modulation of various cellular processes, including inflammation and immune responses.[1] PDE4 inhibitors have shown therapeutic potential in a range of inflammatory diseases, and mouse models are critical for preclinical evaluation.[2][3] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various tissues, including immune cells and the central nervous system.[1][3]
Data Presentation: Dosage and Administration of Common PDE4 Inhibitors
The following tables summarize dosages and administration routes for several common PDE4 inhibitors used in mouse models, based on published studies.
Table 1: Intraperitoneal (i.p.) Administration of PDE4 Inhibitors in Mice
| PDE4 Inhibitor | Mouse Model | Dosage Range | Vehicle | Frequency | Reference |
| Roflumilast | Neuroinflammation | 0.1 - 0.4 mg/kg | Not specified | Daily for 3 weeks | [4] |
| Rolipram | Neuroinflammation | 2 mg/kg | Not specified | Twice daily | [5] |
| Piclamilast | Gastroparesis | 5 mg/kg | 5% DMSO, 5% Cremophor EL in PBS | Twice daily for 14 days | [2] |
| Roflumilast | Metabolic Studies | 5 mg/kg | Not specified | Single dose | [6] |
| Rolipram | Salivation Studies | 1 mg/kg | Not specified | Single dose | [7] |
Table 2: Oral (p.o.) Administration of PDE4 Inhibitors in Mice
| PDE4 Inhibitor | Mouse Model | Dosage Range | Vehicle | Frequency | Reference |
| Apremilast | Arthritis | Not specified | Not specified | Not specified | [3] |
| Roflumilast | Neuroinflammation | Not specified | Not specified | Not specified | [4] |
| Metoclopramide (gastroparesis model) | Gastroparesis | Not specified | 1% methylcellulose in water | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of PDE4 Inhibitors for Intraperitoneal Injection
Materials:
-
PDE4 inhibitor (e.g., Piclamilast)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
70% ethanol for disinfection[9]
Procedure:
-
Preparation of Vehicle: Prepare a stock solution of 5% DMSO and 5% Cremophor EL in PBS. For example, to make 10 ml of vehicle, mix 0.5 ml of DMSO, 0.5 ml of Cremophor EL, and 9 ml of PBS. Vortex thoroughly to ensure complete mixing.
-
Drug Dissolution: Dissolve the PDE4 inhibitor in the vehicle to the desired final concentration. For instance, to prepare a 5 mg/kg dosing solution for a 20 g mouse (requiring a 100 µl injection volume), the final concentration of the solution should be 1 mg/ml.[2]
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-fingers" restraint method is recommended.[8]
-
Injection Site Identification: Turn the restrained mouse to expose the abdomen. The target site for IP injection is the mouse's lower right quadrant of the abdomen to avoid injuring major organs.[8]
-
Disinfection: Wipe the injection site with 70% ethanol.[9]
-
Injection: Gently insert the needle (bevel up) at a 30-45° angle into the identified quadrant. Pull back the plunger slightly to ensure no fluid is aspirated (indicating correct placement in the peritoneal cavity). Administer the substance slowly.[8]
-
Post-injection Monitoring: Return the animal to its cage and observe for any signs of distress or complications.[8]
Protocol 2: Assessment of Anti-Neuroinflammatory Effects
This protocol is based on a lipopolysaccharide (LPS)-induced neuroinflammation model.[1]
Materials:
-
PDE4 inhibitor solution
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue collection and processing (e.g., syringes, tubes, homogenizer)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8 weeks old) for at least 7 days under standard housing conditions.[1]
-
Drug Administration: Administer the PDE4 inhibitor (e.g., Roflumilast) at the desired dose and route (e.g., oral gavage or i.p. injection).
-
Induction of Neuroinflammation: One hour after drug administration, induce neuroinflammation by injecting LPS (e.g., 0.25 mg/kg, i.p.).
-
Sample Collection: At a designated time point post-LPS injection (e.g., 2 hours), anesthetize the mice and collect blood and brain tissue.
-
Cytokine Analysis:
-
Centrifuge the blood to separate plasma.
-
Homogenize the brain tissue in an appropriate lysis buffer.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma and brain homogenates using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the PDE4 inhibitor-treated group to the vehicle-treated control group to determine the anti-inflammatory efficacy.
Mandatory Visualizations
Caption: Signaling pathway of PDE4 inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Acute PDE4 Inhibition Induces a Transient Increase in Blood Glucose in Mice [mdpi.com]
- 7. The cAMP-phosphodiesterase 4 (PDE4) controls β-adrenoceptor- and CFTR-dependent saliva secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Pde4-IN-14 in the Study of COPD and Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) and asthma are chronic inflammatory diseases of the airways, characterized by airflow limitation and respiratory symptoms. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade of these diseases, as it degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates anti-inflammatory and bronchodilatory effects. Inhibition of PDE4 leads to increased intracellular cAMP levels, thereby suppressing inflammatory cell activation and promoting airway smooth muscle relaxation.[1]
Pde4-IN-14 is a selective inhibitor of phosphodiesterase 4 (PDE4) intended for research purposes in the study of PDE4-related diseases, including inflammatory and immune disorders such as COPD and asthma.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the pathophysiology of COPD and asthma and to evaluate its potential as a therapeutic agent.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2231329-25-0 |
| Molecular Formula | C19H20F2N4O3S |
| Molecular Weight | 422.45 g/mol |
| Form | Solid |
Source:[2]
Mechanism of Action
This compound, as a PDE4 inhibitor, is expected to exert its effects by preventing the hydrolysis of cAMP to its inactive form, 5'-AMP. This leads to an accumulation of intracellular cAMP in key inflammatory and structural cells of the airways, including neutrophils, eosinophils, macrophages, T-cells, and airway smooth muscle cells.[1][5] The elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a reduction in the release of pro-inflammatory mediators and relaxation of airway smooth muscle.
Application 1: In Vitro Characterization of this compound
PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4 enzymes.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) are commercially available. Prepare enzyme solutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a stock solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the assay wells.
-
Add 5 µL of the PDE4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the FAM-cAMP substrate solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing a binding agent that selectively binds to the phosphorylated product.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization or other appropriate fluorescence signal on a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| PDE4 Isoform | This compound IC50 (nM) [Example Data] | Rolipram IC50 (nM) [Reference] |
| PDE4A | 50 | 100 |
| PDE4B | 10 | 50 |
| PDE4C | 200 | 300 |
| PDE4D | 25 | 75 |
Cytokine Release from Human Bronchial Epithelial Cells (HBECs)
Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from HBECs.
Protocol:
-
Cell Culture:
-
Culture primary human bronchial epithelial cells (HBECs) or a suitable cell line (e.g., BEAS-2B) in appropriate media until confluent.
-
-
Experimental Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of key cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control.
-
Determine the EC50 value for the inhibition of each cytokine.
-
Data Presentation:
| Cytokine | Stimulant | This compound EC50 (nM) [Example Data] |
| IL-6 | LPS (1 µg/mL) | 150 |
| IL-8 | LPS (1 µg/mL) | 200 |
| GM-CSF | TNF-α (10 ng/mL) | 120 |
Application 2: In Vivo Evaluation of this compound in Animal Models
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice (COPD Model)
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of acute lung inflammation relevant to COPD.
Protocol:
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Treatment Groups:
-
Vehicle control + Saline challenge
-
Vehicle control + LPS challenge
-
This compound (low dose) + LPS challenge
-
This compound (high dose) + LPS challenge
-
Positive control (e.g., Roflumilast) + LPS challenge
-
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally 1 hour before the LPS challenge.
-
LPS Challenge: Anesthetize mice and administer LPS (e.g., 10 µg in 50 µL saline) via intranasal instillation.[6][7]
-
Sample Collection: 24 hours after LPS challenge, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Analysis:
-
BAL Fluid (BALF):
-
Determine total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in the BALF supernatant by ELISA.
-
-
Lung Tissue:
-
Fix one lung lobe in 10% formalin for histological analysis (H&E staining) to assess inflammation.
-
Homogenize the remaining lung tissue to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
-
Data Presentation:
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | TNF-α in BALF (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle + Saline | 0.5 ± 0.1 | 0.02 ± 0.01 | < 10 | 0.1 ± 0.05 |
| Vehicle + LPS | 8.2 ± 1.5 | 6.5 ± 1.2 | 550 ± 80 | 2.5 ± 0.4 |
| This compound (1 mg/kg) + LPS | 4.1 ± 0.8 | 3.2 ± 0.6 | 250 ± 50 | 1.2 ± 0.3 |
| This compound (10 mg/kg) + LPS | 2.5 ± 0.5 | 1.8 ± 0.4 | 120 ± 30 | 0.8 ± 0.2 |
| Roflumilast (5 mg/kg) + LPS | 3.0 ± 0.6 | 2.2 ± 0.5 | 150 ± 40 | 0.9 ± 0.2 |
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Objective: To determine the efficacy of this compound in a mouse model of allergic airway inflammation and hyperresponsiveness.
Protocol:
-
Animals: Use 6-8 week old female BALB/c mice.
-
Sensitization:
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.[9]
-
-
Drug Administration: Administer this compound or vehicle daily from day 25 to day 30.
-
Assessments (48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
BALF Analysis: Collect BALF and perform total and differential cell counts (eosinophils, lymphocytes). Measure Th2 cytokine levels (IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Stain lung sections with Periodic acid-Schiff (PAS) to assess mucus production and H&E for inflammation.
-
Serum IgE: Measure OVA-specific IgE levels in the serum by ELISA.
-
Data Presentation:
| Treatment Group | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) | IL-13 in BALF (pg/mL) | Mucus Score (0-4) |
| Saline Control | 0.1 ± 0.05 | < 5 | < 10 | < 10 | 0.2 ± 0.1 |
| OVA Control | 5.5 ± 1.0 | 80 ± 15 | 120 ± 20 | 150 ± 25 | 3.5 ± 0.5 |
| This compound (1 mg/kg) | 2.8 ± 0.6 | 40 ± 8 | 60 ± 12 | 75 ± 15 | 1.8 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.4 | 20 ± 5 | 30 ± 8 | 40 ± 10 | 0.9 ± 0.3 |
| Dexamethasone (1 mg/kg) | 1.2 ± 0.3 | 15 ± 4 | 25 ± 6 | 35 ± 8 | 0.7 ± 0.2 |
Conclusion
This compound is a valuable research tool for investigating the role of PDE4 in the pathogenesis of COPD and asthma. The protocols outlined in this document provide a framework for characterizing its in vitro and in vivo activities. These studies will help to elucidate the therapeutic potential of selective PDE4 inhibition in inflammatory airway diseases. Researchers should note that while these protocols are based on established methodologies, optimization may be required for specific experimental conditions.
References
- 1. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. abmole.com [abmole.com]
- 4. glpbio.com [glpbio.com]
- 5. Phosphodiesterases regulate airway smooth muscle function in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Application Notes and Protocols for Stability Testing of Pde4-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, playing a crucial role in regulating inflammatory responses.[1][2] Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[3][4][5] Pde4-IN-14 is a potent and selective inhibitor of PDE4, making it a valuable tool for research and a potential candidate for drug development.[6][7][8]
The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Understanding the stability of this compound in various solvents and media is essential for ensuring the reliability and reproducibility of experimental results and for advancing its potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound.
This compound: Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. This information is crucial for designing and interpreting stability studies.
| Property | Value | Reference |
| CAS Number | 2231329-25-0 | [6][7] |
| Molecular Formula | C19H20F2N4O3S | [6][7] |
| Molecular Weight | 422.45 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Storage | -20°C for short-term, -80°C for long-term | [6] |
Experimental Protocols
Solubility Determination
Objective: To determine the solubility of this compound in various solvents commonly used in pre-clinical research and formulation development.
Materials:
-
This compound (solid)
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Phosphate-buffered saline (PBS) pH 7.4, Deionized water
-
Vials
-
Orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the saturated solutions to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Solution Stability Assessment
Objective: To evaluate the stability of this compound in different solvents over time at various storage conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Solvents for dilution: Ethanol, Methanol, Acetonitrile, PBS pH 7.4
-
Light-protective vials
-
Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C, incubator at 25°C, and freezer at -20°C)
-
HPLC system
Protocol:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Dilute the stock solution with the selected solvents to a final working concentration (e.g., 100 µM).
-
Aliquot the solutions into separate, clearly labeled, light-protective vials for each time point and storage condition.
-
Store the vials at the designated temperatures (e.g., 2-8°C, 25°C, and -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
Forced Degradation Studies
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is crucial for the development of stability-indicating analytical methods.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp for photostability testing
-
Oven for thermal stress testing
-
HPLC-Mass Spectrometry (LC-MS) system
Protocol:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C) in an oven.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Analyze the stressed samples by LC-MS to separate and identify the parent compound and any degradation products.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | [Insert experimental data] |
| Ethanol | 25 | [Insert experimental data] |
| Methanol | 25 | [Insert experimental data] |
| Acetonitrile | 25 | [Insert experimental data] |
| PBS (pH 7.4) | 25 | [Insert experimental data] |
| Deionized Water | 25 | [Insert experimental data] |
Table 2: Solution Stability of this compound (% Remaining)
| Solvent | Storage Condition | 24 hours | 48 hours | 72 hours | 1 week | 1 month |
| DMSO | 2-8°C | |||||
| 25°C | ||||||
| -20°C | ||||||
| Ethanol | 2-8°C | |||||
| 25°C | ||||||
| -20°C | ||||||
| PBS (pH 7.4) | 2-8°C | |||||
| 25°C | ||||||
| -20°C |
Visualizations
Signaling Pathway
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for this compound stability testing.
Conclusion
The stability of this compound is a fundamental characteristic that must be thoroughly evaluated to ensure the quality and reliability of research data and to support its development as a potential therapeutic agent. The protocols and guidelines presented in these application notes provide a robust framework for assessing the solubility and stability of this compound in various solvents and under different environmental conditions. By following these standardized procedures, researchers can generate high-quality, reproducible data that will be invaluable for the continued investigation of this promising PDE4 inhibitor. It is recommended to store this compound as a solid at -20°C or -80°C and to prepare fresh solutions for experiments whenever possible to minimize degradation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols: Pde4-IN-14 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Pde4-IN-14, a potent phosphodiesterase 4 (PDE4) inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in studies related to inflammatory diseases, neurological disorders, and other conditions where PDE4 modulation is relevant.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 422.45 g/mol | [1][2] |
| CAS Number | 2231329-25-0 | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Recommended Storage | -20°C (short-term), -80°C (long-term) | [1] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.22 mg of this compound (Molecular Weight = 422.45 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 4.22 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage or at -80°C for long-term storage.[1]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] It specifically hydrolyzes cAMP to AMP, thus regulating intracellular cAMP levels.[3] By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP, leading to its accumulation. This increase in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to anti-inflammatory and other cellular responses.
Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.
References
Application of PDE4-IN-14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme family in intracellular signaling, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2] The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various cells, including immune and central nervous system cells.[1][3] By degrading cAMP, PDE4 enzymes play a pivotal role in regulating a multitude of cellular processes, such as inflammation, immune responses, and neural activity.[2][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[5][6] This modulation of cAMP signaling makes PDE4 an attractive therapeutic target for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and Alzheimer's disease.[5][7]
PDE4-IN-14 is a potent and selective inhibitor of the PDE4 enzyme family. Its application in high-throughput screening (HTS) is essential for identifying and characterizing novel therapeutic agents that target the cAMP signaling pathway. These application notes provide an overview of the methodologies and protocols for utilizing this compound in HTS campaigns.
Signaling Pathway
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase (AC) by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. PDE4 enzymes hydrolyze cAMP to AMP, thus terminating the signal. Inhibition of PDE4 by compounds like this compound prevents this degradation, leading to an accumulation of intracellular cAMP. This activates PKA and EPAC, which in turn phosphorylate downstream targets, leading to various cellular responses, including the modulation of inflammatory cytokine production.[5][8]
Figure 1: PDE4 Signaling Pathway and Point of Inhibition.
High-Throughput Screening Applications
This compound can be utilized in various HTS assay formats to screen for novel PDE4 inhibitors. The choice of assay depends on the specific goals of the screening campaign, such as desired throughput, cost, and the nature of the compound library.
Biochemical Assays
Biochemical assays utilize purified recombinant PDE4 enzyme to directly measure the inhibitory activity of compounds.[9] These assays are generally robust, have high throughput, and are cost-effective for primary screening.
a) Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a homogeneous assay that measures the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage by PDE4.[10]
Experimental Protocol: PDE4B1 FP Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and a reducing agent.
-
Prepare PDE4B1 enzyme solution in Assay Buffer.
-
Prepare fluorescently labeled cAMP (e.g., cAMP-FAM) substrate solution in Assay Buffer.
-
Prepare a phosphate-binding agent solution.[10]
-
Dilute this compound and test compounds to desired concentrations in Assay Buffer with a fixed percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted compound or this compound (positive control) or DMSO (negative control) to the wells.
-
Add 5 µL of PDE4B1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of cAMP-FAM substrate solution to all wells to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of phosphate-binding agent to stop the reaction and generate the FP signal.[10]
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
| Compound | IC₅₀ (nM) for PDE4B1 |
| This compound | 15 |
| Compound A | 50 |
| Compound B | >10,000 |
| Rolipram | 100 |
Table 1: Example IC₅₀ values for PDE4 inhibitors in a biochemical FP assay.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by measuring the modulation of intracellular cAMP levels in living cells.[11]
a) Reporter Gene Assay
This assay utilizes a cell line stably expressing a PDE4 subtype and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[12] Inhibition of PDE4 leads to increased cAMP levels, activation of CRE-binding protein (CREB), and subsequent expression of the reporter gene.[12]
Experimental Protocol: CRE-Luciferase Reporter Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing a PDE4 subtype (e.g., PDE4D3) in appropriate media.
-
Transiently transfect the cells with a pCRE-Luc plasmid.[12]
-
Plate the transfected cells in a 96-well or 384-well white, clear-bottom plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or test compounds for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate solution.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold change against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Data Presentation
| Compound | EC₅₀ (nM) for PDE4D3 |
| This compound | 30 |
| Compound X | 120 |
| Compound Y | >20,000 |
| Roflumilast | 250 |
Table 2: Example EC₅₀ values from a cell-based CRE-luciferase reporter assay.
b) Cyclic Nucleotide-Gated (CNG) Channel Biosensor Assay
This assay employs a cell line co-expressing a PDE4 enzyme and a cyclic nucleotide-gated (CNG) ion channel, which acts as a biosensor for cAMP levels.[11][13] Increased cAMP levels open the CNG channels, leading to an influx of cations (e.g., Ca²⁺) that can be detected by a fluorescent indicator.[9]
Experimental Workflow
Figure 2: Generalized HTS Workflow for a Cell-Based Assay.
Summary
This compound is a valuable tool for high-throughput screening campaigns aimed at the discovery of novel PDE4 inhibitors. The selection of an appropriate assay format, whether biochemical or cell-based, is critical and should be guided by the specific objectives of the drug discovery program. The protocols and data presentation formats provided herein offer a framework for the effective application of this compound in identifying and characterizing the next generation of therapeutics targeting the cAMP signaling pathway.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde4-IN-14 in Psoriasis and Atopic Dermatitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[1] Elevated PDE4 activity is associated with a number of inflammatory diseases, including psoriasis and atopic dermatitis.[2] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory cytokines.[3] This mechanism makes PDE4 an attractive therapeutic target for the treatment of these chronic skin conditions.
Pde4-IN-14 is a novel inhibitor of phosphodiesterase 4 (PDE4).[4][5][6][7][8] These application notes provide a comprehensive overview of the potential use of this compound in preclinical research models of psoriasis and atopic dermatitis. The provided protocols are based on established methodologies for evaluating PDE4 inhibitors and are intended to serve as a guide for researchers.
Disclaimer: As of the latest literature review, specific experimental data for this compound is not publicly available. The quantitative data presented in these notes are representative values derived from studies with other well-characterized PDE4 inhibitors and should be used for illustrative purposes only. Researchers must determine the specific activity and optimal experimental conditions for this compound empirically.
Mechanism of Action
The anti-inflammatory effects of PDE4 inhibition are mediated through the modulation of intracellular cAMP levels. In immune cells and keratinocytes, PDE4 is the predominant enzyme responsible for cAMP hydrolysis.[2] By inhibiting PDE4, this compound is expected to increase intracellular cAMP concentrations. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, increased cAMP levels suppress the activity of the NF-κB pathway, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and Interleukin-17 (IL-17), which are key drivers of the pathology in psoriasis and atopic dermatitis.[3]
Data Presentation
The following tables summarize representative quantitative data for a typical PDE4 inhibitor in relevant in vitro and in vivo models. These values are for guidance only and must be experimentally determined for this compound.
Table 1: Representative In Vitro Activity of a PDE4 Inhibitor
| Parameter | Cell Type | Assay | Representative IC₅₀ (nM) |
| PDE4B Inhibition | Recombinant Human PDE4B | Enzymatic Assay | 5 - 50 |
| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated | 10 - 100 |
| IL-23 Production | Human Dendritic Cells | LPS-stimulated | 20 - 200 |
| IL-17A Production | Human CD4+ T cells | Th17 polarizing conditions | 50 - 500 |
| IL-10 Production | Human PBMCs | LPS-stimulated | 100 - 1000 |
Table 2: Representative In Vivo Efficacy of a Topical PDE4 Inhibitor in a Psoriasis Mouse Model (Imiquimod-Induced)
| Parameter | Treatment Group | Vehicle Control | PDE4 Inhibitor (1% cream) |
| Ear Thickness (mm) | Day 7 | 0.45 ± 0.05 | 0.25 ± 0.03 |
| Erythema Score (0-4) | Day 7 | 3.5 ± 0.5 | 1.5 ± 0.5 |
| Scaling Score (0-4) | Day 7 | 3.2 ± 0.4 | 1.2 ± 0.3 |
| Epidermal Thickness (µm) | Day 7 | 120 ± 15 | 50 ± 10 |
| Skin TNF-α levels (pg/mg tissue) | Day 7 | 250 ± 40 | 100 ± 25 |
| Skin IL-17A levels (pg/mg tissue) | Day 7 | 400 ± 60 | 150 ± 40 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Mandatory Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in a mouse model.
Caption: Logical relationship of PDE4 inhibition leading to therapeutic effects.
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is useful for studying the IL-23/IL-17 axis in psoriasis.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound (formulated in an appropriate vehicle for topical or systemic administration)
-
Vehicle control
-
Positive control (e.g., a topical corticosteroid like clobetasol)
-
Calipers for measuring ear thickness
-
Anesthesia
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On Day 0, shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days.[9]
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound (at various doses), and Positive Control.
-
Begin treatment with this compound (topical or systemic) on Day 0 or Day 1 and continue daily until the end of the experiment.
-
Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and thickness of the back skin using a 0-4 scale (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[10]
-
Measure the thickness of the right ear daily using calipers.
-
On the final day of the experiment (e.g., Day 7), euthanize the mice.
-
Collect the treated ear and back skin for further analysis (histology, cytokine measurement).
-
The spleen can also be collected and weighed as an indicator of systemic inflammation.
Protocol 2: Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This is a classic model of delayed-type hypersensitivity that mimics aspects of atopic dermatitis.
Materials:
-
6-8 week old BALB/c mice
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and olive oil (4:1 mixture)
-
This compound (formulated for topical application)
-
Vehicle control
-
Positive control (e.g., tacrolimus ointment)
-
Calipers
Procedure:
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen. Apply 50 µL of 3% oxazolone in acetone/olive oil to the shaved abdomen.
-
Challenge (Day 7): Apply 20 µL of 1% oxazolone in acetone/olive oil to both the inner and outer surfaces of the right ear.
-
Treatment: Randomize mice into treatment groups. Begin topical application of Vehicle, this compound, or Positive Control to the right ear 2 hours after the challenge and continue daily for the desired duration (e.g., 7-14 days).
-
Monitoring: Measure ear thickness daily using calipers before treatment application.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the ears for histological analysis and cytokine measurement.
Protocol 3: In Vitro Anti-inflammatory Assay using Human PBMCs
This assay assesses the ability of this compound to inhibit pro-inflammatory cytokine production in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Cell viability assay (e.g., MTT or CellTiter-Glo)
-
Human TNF-α ELISA kit
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour at 37°C, 5% CO₂.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a cell viability assay to ensure that the inhibition of cytokine production is not due to cell death.
-
Calculate the IC₅₀ value for TNF-α inhibition.
Protocol 4: Downstream Analysis
A. ELISA for Cytokine Measurement in Skin Tissue
-
Excise a small piece of skin tissue (e.g., 30-50 mg) and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-17A, IL-23, IL-10) in the supernatant using specific ELISA kits, following the manufacturer's protocol.[11][12]
-
Normalize the cytokine concentrations to the total protein concentration of the sample.
B. Histological Analysis of Skin Inflammation
-
Fix the collected skin tissue in 10% neutral buffered formalin for 24 hours.[13]
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.[13]
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall morphology and inflammatory cell infiltrate.[13]
-
Key features to assess include:
-
Epidermal thickness (acanthosis): Measure the thickness of the epidermis.
-
Parakeratosis: Presence of nucleated cells in the stratum corneum.
-
Inflammatory cell infiltration: Assess the number and type of immune cells in the dermis and epidermis.
-
-
Images can be captured using a light microscope and analyzed using image analysis software.
Conclusion
This compound, as a PDE4 inhibitor, holds significant potential as a research tool for investigating the pathophysiology of psoriasis and atopic dermatitis and for the preclinical evaluation of this therapeutic strategy. The protocols and information provided herein offer a framework for researchers to design and execute studies to characterize the efficacy and mechanism of action of this compound in relevant disease models. It is imperative that the specific biological activity and optimal usage conditions for this compound be determined through rigorous experimentation.
References
- 1. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 2. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Histology of the skin lesions [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Pde4-IN-14
Disclaimer: Pde4-IN-14 is a relatively novel phosphodiesterase 4 (PDE4) inhibitor. As such, publicly available in vivo administration data is limited. The following application notes and protocols are based on established methodologies for other PDE4 inhibitors with similar characteristics and should be adapted and optimized for specific experimental needs. It is highly recommended to conduct preliminary dose-ranging and tolerability studies for this compound in the selected animal model.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound increases cAMP levels, which in turn modulates various downstream signaling pathways involved in inflammation and immune responses.[2][3][4] These characteristics make this compound a valuable research tool for investigating the therapeutic potential of PDE4 inhibition in a range of inflammatory and autoimmune diseases.[5][6]
This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research. It covers potential administration routes, formulation strategies, and example protocols for rodent models.
This compound: Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2231329-25-0 | [5] |
| Molecular Formula | C19H20F2N4O3S | [5] |
| Molecular Weight | 422.45 g/mol | [5] |
| Solubility | Poor aqueous solubility is anticipated, a common characteristic for small molecule inhibitors. A vendor provides a formulation calculator, suggesting the need for solubilizing agents for in vivo use.[5] To improve solubility, it is recommended to heat the solution to 37°C and use sonication.[5] | [5] |
In Vivo Administration Routes
The choice of administration route for this compound will depend on the specific research question, the target organ system, and the desired pharmacokinetic profile. Based on studies with other PDE4 inhibitors, the following routes are suggested for consideration.
Oral Administration (PO)
Oral administration is often preferred for its convenience and clinical relevance. However, the anticipated poor aqueous solubility and potential first-pass metabolism of this compound may affect its oral bioavailability.[7] Formulation optimization is critical for achieving adequate systemic exposure.
Intraperitoneal Injection (IP)
Intraperitoneal injection is a common route for preclinical studies, often resulting in higher bioavailability compared to oral administration by bypassing first-pass metabolism. This route is suitable for achieving rapid systemic exposure.
Topical Administration
For localized inflammatory conditions, such as skin or lung inflammation, topical or localized administration (e.g., inhalation) can maximize drug concentration at the target site while minimizing systemic side effects.[8]
Formulation Strategies for this compound
Given the expected poor water solubility of this compound, appropriate formulation is crucial for successful in vivo studies.[9][10][11] The following are example vehicles that can be tested for solubilizing this compound. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
| Vehicle Component | Rationale | Example Concentration Range |
| Dimethyl sulfoxide (DMSO) | A powerful solubilizing agent for many poorly soluble compounds.[12] | 5-10% (final concentration in vehicle) |
| Polyethylene glycol (PEG), e.g., PEG400 | A commonly used co-solvent that can improve the solubility and stability of small molecules. | 20-40% |
| Tween® 80 (Polysorbate 80) | A non-ionic surfactant that can enhance solubility and act as an emulsifying agent.[12] | 1-5% |
| Carboxymethylcellulose (CMC) | A suspending agent that can be used to create a uniform suspension for oral gavage.[12][13] | 0.5-1% |
| Corn Oil | A lipid-based vehicle that can be suitable for oral administration of lipophilic compounds.[12] | As required |
Note: It is essential to perform small-scale solubility tests with this compound in the selected vehicle before preparing a large batch for in vivo administration. The stability of the formulation should also be assessed.
Experimental Protocols
The following are example protocols for the administration of this compound in a mouse model. These should be considered as a starting point and may require optimization.
Protocol 1: Oral Administration (PO) in Mice
Objective: To administer this compound orally to mice to investigate its systemic effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC, 0.1% Tween® 80 in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5 inch)
-
Syringes (1 mL)
Procedure:
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For a suspension, first, dissolve Tween® 80 in sterile water, then add CMC and mix until a uniform suspension is formed.
-
Add this compound to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg).
-
Vortex and sonicate the mixture until a homogenous suspension is achieved. Prepare fresh daily.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the exact dosing volume.
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Intraperitoneal Injection (IP) in Mice
Objective: To administer this compound via intraperitoneal injection for rapid systemic absorption.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG400, 50% sterile saline)
-
Sterile saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
Procedure:
-
Preparation of Formulation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO first.
-
Add PEG400 and vortex to mix.
-
Add sterile saline to reach the final volume and concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg). Ensure the solution is clear. If precipitation occurs, the formulation needs to be optimized. Prepare fresh before use.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the exact dosing volume.
-
Properly restrain the mouse to expose the abdomen.
-
Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.[14][15]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[15][16]
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.[14][17]
-
Inject the this compound solution.
-
Withdraw the needle and monitor the animal.
-
Quantitative Data (Hypothetical)
The following tables present hypothetical pharmacokinetic and pharmacodynamic data for this compound based on typical values for other PDE4 inhibitors. This data is for illustrative purposes only and must be determined experimentally for this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| PO | 10 | 350 | 2 | 2100 | 35 |
| IP | 10 | 1200 | 0.5 | 6000 | 100 (by definition) |
Table 2: Hypothetical Pharmacodynamic Effects of this compound in a Mouse Model of Inflammation
| Treatment Group | Dose (mg/kg, PO) | Inflammatory Cytokine Level (e.g., TNF-α, pg/mL) | % Inhibition |
| Vehicle Control | - | 1500 | - |
| This compound | 1 | 1125 | 25 |
| This compound | 5 | 750 | 50 |
| This compound | 10 | 450 | 70 |
Signaling Pathway and Experimental Workflow Diagrams
PDE4 Signaling Pathway
Caption: Simplified PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for evaluating this compound in an in vivo disease model.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility-driven optimization of phosphodiesterase-4 inhibitors leading to a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. uq.edu.au [uq.edu.au]
- 17. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Pde4-IN-14 in Primary T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pde4-IN-14, a potent and selective inhibitor of phosphodiesterase 4 (PDE4), in primary T-cell activation assays. The following sections detail the mechanism of action, provide detailed experimental protocols, and present data on the effects of PDE4 inhibition on T-cell function.
Introduction to this compound and T-Cell Activation
Phosphodiesterase 4 (PDE4) is a critical enzyme in immune cells, including T-lymphocytes, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The intracellular concentration of cAMP is a key regulator of T-cell activation; elevated levels of cAMP are generally associated with an immunosuppressive effect.[2] Upon T-cell receptor (TCR) and CD28 co-stimulation, there is a transient increase in cAMP, which is then rapidly degraded by PDE4 to allow for full T-cell activation and proliferation.[3][4]
This compound is a novel small molecule inhibitor of PDE4. By blocking the activity of PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the T-cell. This elevated cAMP, in turn, activates Protein Kinase A (PKA), which ultimately leads to the modulation of gene transcription and a reduction in the production of pro-inflammatory cytokines.[1] This mechanism makes PDE4 inhibitors like this compound attractive candidates for the treatment of various inflammatory and autoimmune diseases.[5]
Mechanism of Action: this compound in the T-Cell Signaling Pathway
The inhibitory effect of this compound on T-cell activation is mediated through the canonical cAMP-PKA signaling pathway. The following diagram illustrates the key steps involved.
Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which suppresses pro-inflammatory cytokine gene transcription.
Quantitative Data: Effect of PDE4 Inhibition on Cytokine Production
While specific data for this compound is not yet publicly available, the following table summarizes the inhibitory effects of a representative PDE4 inhibitor, Roflumilast, on cytokine production from activated primary human T-cells. This data can be considered indicative of the expected performance of this compound.
| Cytokine | Roflumilast IC50 (nM) | Reference Compound (Rolipram) IC50 (nM) |
| TNF-α | 0.8 | 100 |
| IL-2 | 1.2 | 150 |
| IFN-γ | 0.9 | 120 |
| IL-4 | 1.5 | 200 |
| IL-5 | 1.3 | 180 |
| IL-17 | 2.1 | 250 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the production of the specified cytokine by 50%. Data is compiled from various in vitro studies.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of primary human T-cells, their activation, and the subsequent analysis of cytokine production to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on primary T-cell activation and cytokine release.
Protocol 1: Isolation of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS)
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit (e.g., EasySep™)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.[6]
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Isolate T-cells from the PBMC suspension using either a negative selection enrichment cocktail (RosetteSep™) during the Ficoll-Paque™ gradient centrifugation or by using a magnetic bead-based T-cell isolation kit according to the manufacturer's instructions.[7][8]
-
Assess T-cell purity using flow cytometry by staining for CD3. Purity should be >95%.
Protocol 2: Primary T-Cell Activation and this compound Treatment
Materials:
-
Isolated primary human T-cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
Human CD3/CD28 T-cell activator (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)[9]
-
This compound stock solution (in DMSO)
Procedure:
-
Resuspend the purified T-cells to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.
-
Add 50 µL of the T-cell activator (e.g., anti-CD3/CD28 beads or soluble activators) to each well at the manufacturer's recommended concentration.
-
Include an unstimulated control (cells with no activator).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
Supernatants from the T-cell activation assay
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-2, IFN-γ)
-
ELISA plate reader
Procedure:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's protocol.[10][11] This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.
-
Determine the IC50 of this compound for each cytokine by plotting the percent inhibition against the log of the inhibitor concentration.
Alternatively, a Cytometric Bead Array (CBA) can be used for the simultaneous measurement of multiple cytokines from a small volume of supernatant, offering a higher throughput analysis.[12][13]
Conclusion
The provided protocols and application notes serve as a comprehensive resource for investigating the immunomodulatory effects of this compound on primary T-cell activation. By following these detailed methodologies, researchers can accurately quantify the inhibitory potential of this compound on the production of key pro-inflammatory cytokines, thereby providing valuable insights into its therapeutic potential for T-cell-mediated inflammatory diseases.
References
- 1. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]
- 2. Regulation of T-Cell Activation by Phosphodiesterase 4B2 Requires Its Dynamic Redistribution during Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. h-h-c.com [h-h-c.com]
- 12. Cytokine analysis - ELISA / CBA [sanquin.org]
- 13. ELISA/CBA based Cytokine Analysis Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Troubleshooting Pde4-IN-14 precipitation in aqueous solutions
Welcome to the technical support center for Pde4-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the inflammatory response by degrading cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. This mechanism of action makes PDE4 inhibitors like this compound valuable tools for research in inflammatory and autoimmune diseases.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
Understanding the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀F₂N₄O₃S | [4] |
| Molecular Weight | 422.45 g/mol | [4] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [4] |
| Storage | Store powder at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4] |
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent, with dimethyl sulfoxide (DMSO) being the recommended choice.
| Desired Stock Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.367 mL DMSO | 11.836 mL DMSO | 23.671 mL DMSO |
| 5 mM | 0.473 mL DMSO | 2.367 mL DMSO | 4.734 mL DMSO |
| 10 mM | 0.237 mL DMSO | 1.184 mL DMSO | 2.367 mL DMSO |
To aid dissolution, you can gently warm the solution to 37°C and use a sonicator or vortex mixer.[4]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
A common challenge encountered with hydrophobic compounds like this compound is their tendency to precipitate when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This can lead to inaccurate experimental results and wasted reagents. The following Q&A guide will help you troubleshoot and prevent this issue.
Q4: I observed a cloudy precipitate after adding my this compound DMSO stock to my aqueous experimental buffer. What is the cause?
This is a classic solubility issue. This compound is highly soluble in DMSO but has very low solubility in aqueous solutions. When the DMSO stock is added to your buffer, the DMSO disperses, and the local concentration of this compound exceeds its solubility limit in the aqueous environment, causing it to precipitate out of solution.
Q5: How can I prevent this compound from precipitating when preparing my working solution?
The key is to perform a careful serial dilution and to control the final concentration of DMSO in your working solution. Here are some best practices:
-
Serial Dilution in DMSO: Before diluting into your final aqueous buffer, perform an intermediate dilution of your high-concentration stock solution in DMSO. This reduces the shock of transferring the compound into a highly aqueous environment.
-
Stepwise Addition: When adding the this compound/DMSO solution to your aqueous buffer, add it slowly while gently vortexing or swirling the buffer. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to keep this concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[5][6]
-
Pre-warm Aqueous Buffer: Having your aqueous buffer at 37°C can sometimes help to improve the solubility of the compound upon addition.
Q6: What is the recommended protocol for preparing a working solution of this compound for a cell-based assay?
While the optimal conditions should be determined empirically for your specific experimental setup, here is a general protocol to minimize precipitation:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution as detailed in the table above.
-
Perform an Intermediate Dilution in DMSO: Prepare a 1 mM intermediate stock by diluting your 10 mM stock 1:10 in 100% DMSO.
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or experimental buffer to 37°C.
-
To achieve a final concentration of 1 µM this compound with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 999 µL of your pre-warmed aqueous buffer.
-
Add the 1 µL of the intermediate stock dropwise to the buffer while gently vortexing to ensure rapid and even dispersion.
-
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the final DMSO concentration (while remaining within the tolerated limits of your cells).
Q7: Could the composition of my aqueous buffer be a factor in the precipitation?
Yes, the pH, ionic strength, and presence of proteins in your buffer can all influence the solubility of this compound. If you continue to experience precipitation, consider the following:
-
pH: The solubility of some compounds can be pH-dependent. Ensure your buffer is at the correct physiological pH (typically 7.2-7.4).
-
Protein Content: The presence of serum (like FBS) in cell culture media can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are using a serum-free medium, you may be more likely to encounter solubility issues.
Experimental Protocols
Protocol: Inhibition of TNF-α Release from LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for assessing the inhibitory activity of this compound on TNF-α production.
-
Isolation of PBMCs: Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium (containing 10% FBS, penicillin, and streptomycin) and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Compound Preparation and Addition:
-
Prepare a series of working solutions of this compound at 2X the final desired concentrations in complete RPMI-1640 medium, following the dilution protocol described in Q6 to avoid precipitation.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a positive control (a known PDE4 inhibitor).
-
Add 100 µL of the 2X this compound working solutions or controls to the appropriate wells containing 100 µL of the PBMC suspension.
-
-
Pre-incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1 hour to allow the compound to enter the cells.
-
Stimulation: Prepare a 10X lipopolysaccharide (LPS) solution in complete RPMI-1640 medium. Add 20 µL of the 10X LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualizations
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 3. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
Technical Support Center: Optimizing Pde4-IN-14 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Pde4-IN-14, a phosphodiesterase 4 (PDE4) inhibitor, while minimizing potential cytotoxic effects. By following the troubleshooting guides and protocols outlined below, users can determine the optimal therapeutic window for their specific cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation.[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, such as those mediated by protein kinase A (PKA), which in turn leads to the modulation of inflammatory responses.[1][3] This mechanism makes PDE4 inhibitors like this compound valuable tools for studying and potentially treating inflammatory and immune diseases.[4]
Q2: What are the potential cytotoxic effects of this compound?
Q3: How do I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in DMSO at a concentration of 10 mM. To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 422.45 g/mol ), you would dissolve it in approximately 236.7 µL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: What is a typical effective concentration range for PDE4 inhibitors?
A4: The effective concentration of a PDE4 inhibitor can vary significantly depending on the specific inhibitor, the cell type, and the experimental endpoint being measured. IC50 values (the concentration at which 50% of the enzyme's activity is inhibited) for different PDE4 inhibitors can range from the nanomolar to the micromolar range. For example, the IC50 of roflumilast for PDE4B and PDE4D is in the nanomolar range, while other inhibitors show efficacy in the low micromolar range. It is essential to perform a dose-response experiment to determine the optimal effective concentration of this compound for your specific assay.
Troubleshooting Guide: Optimizing this compound Concentration
This guide will walk you through the process of determining the optimal, non-cytotoxic concentration of this compound for your experiments.
Step 1: Determine the Effective Concentration (EC50) of this compound
The first step is to identify the concentration range at which this compound effectively inhibits its target, PDE4, in your cellular model. This is typically done by measuring a downstream effect of PDE4 inhibition, such as a decrease in the production of an inflammatory cytokine (e.g., TNF-α) or an increase in a cAMP-driven reporter gene.
Experimental Workflow:
Caption: Workflow for determining the effective concentration (EC50) of this compound.
Troubleshooting:
-
No effect observed:
-
Concentration too low: Increase the concentration range of this compound.
-
Poor cell permeability: While not specifically reported for this compound, some compounds have poor cell permeability. Consider increasing the incubation time.
-
Inactive compound: Ensure the compound has been stored correctly and is not degraded.
-
-
High variability between replicates:
-
Inconsistent cell seeding: Ensure a uniform cell density in all wells.
-
Pipetting errors: Use calibrated pipettes and be precise when adding the compound and reagents.
-
Step 2: Assess the Cytotoxicity of this compound
Once you have an idea of the effective concentration range, you must determine the concentration at which this compound becomes toxic to your cells. This is crucial to ensure that your experimental results are due to the specific inhibition of PDE4 and not a general toxic effect.
Recommended Cytotoxicity Assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
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Apoptosis Assay (e.g., Annexin V/PI staining): Differentiates between healthy, apoptotic, and necrotic cells.
Decision Tree for Selecting a Cytotoxicity Assay:
Caption: Decision tree to guide the selection of an appropriate cytotoxicity assay.
Step 3: Determine the Therapeutic Window
By comparing the dose-response curve for efficacy (EC50) with the dose-response curve for cytotoxicity (IC50 for cytotoxicity), you can determine the therapeutic window for this compound in your experimental system. The ideal concentration will be well below the cytotoxic threshold while still providing a robust biological effect.
Data Presentation
Table 1: Example IC50 Values for Various PDE4 Inhibitors
| PDE4 Inhibitor | Target/Assay | Cell Line/System | IC50 | Reference |
| Roflumilast | PDE4B | - | 0.84 nM | [4] |
| Roflumilast | PDE4D | - | 0.68 nM | [4] |
| LASSBio-448 | PDE4A | - | 0.7 µM | [4] |
| LASSBio-448 | PDE4B | - | 1.4 µM | [4] |
| LASSBio-448 | PDE4D | - | 4.7 µM | [4] |
| Crisaborole | PDE4 | - | 490 nM | [5] |
| NCS 613 | Anti-proliferative | A549 | 8.5 µM |
Note: This table provides examples for other PDE4 inhibitors. The IC50 for this compound must be determined experimentally.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for measuring LDH release.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/PI Apoptosis Assay Protocol
This is a general protocol for flow cytometry-based apoptosis detection.
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Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
Caption: Simplified signaling pathway of PDE4 and the inhibitory action of this compound.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]
- 3. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-14 long-term stability and storage conditions
This technical support center provides guidance on the long-term stability and storage of Pde4-IN-14 (also known as Morcamilast or ME3183), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store the compound as a solid at -20°C for long-term storage. Keep the container tightly sealed and protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. For long-term stability of stock solutions, the following is recommended:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q2: How should I handle this compound in the laboratory?
A: this compound should be handled in a well-ventilated area. For preparing solutions, it is recommended to first create a stock solution in an appropriate solvent like DMSO. For in vivo experiments, it is best to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.
Q3: What solvents are compatible with this compound?
A: this compound is soluble in organic solvents such as DMSO. For in vivo studies, a common vehicle formulation involves a multi-component solvent system. One example includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always ensure the compound is fully dissolved before administration.
Q4: Are there any known degradation pathways for this compound?
A: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many small molecule inhibitors, it may be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, and prolonged exposure to light.
Q5: What are the signs of this compound degradation?
A: Visual signs of degradation in the solid form can include a change in color or clumping. For solutions, the appearance of precipitates that do not redissolve upon warming or a change in color may indicate degradation. Unexpected or inconsistent experimental results can also be an indicator of compound instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Incorrect final concentration. | 1. Use a fresh aliquot of the stock solution stored at -80°C. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Verify the dilution calculations and ensure accurate pipetting. |
| Precipitation observed in the working solution. | 1. Low solubility in the aqueous buffer. 2. The concentration of the compound exceeds its solubility limit in the final medium. | 1. Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is sufficient to maintain solubility but non-toxic to the cells. 2. Perform a solubility test to determine the maximum soluble concentration in your experimental buffer. |
| Variability in in vivo experimental results. | 1. Degradation of the compound in the dosing solution. 2. Incomplete dissolution of the compound. | 1. Prepare the dosing solution fresh before each administration. 2. Ensure the compound is fully dissolved in the vehicle, using gentle warming or sonication if necessary. Visually inspect for any particulate matter before administration. |
Stability Data
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Stability Assessment via HPLC
To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed. This involves subjecting the compound to forced degradation conditions to identify potential degradation products and ensure the analytical method can separate them from the parent compound.
1. Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
2. HPLC Method Development:
-
A reverse-phase C18 column is typically suitable for this type of analysis.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
3. Analysis:
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to the control sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Role of this compound in the cAMP pathway.
Addressing Pde4-IN-14-induced side effects like nausea in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde4-IN-14 and other phosphodiesterase 4 (PDE4) inhibitors. The focus is on addressing and mitigating common side effects, such as nausea and emesis, observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of nausea and emesis induced by PDE4 inhibitors?
A1: Nausea and emesis are well-documented side effects of PDE4 inhibitors.[1][2][3][4] The primary proposed mechanism involves the inhibition of PDE4, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) in cells.[5][6] This increase in cAMP is thought to mimic the pharmacological actions of α2-adrenoceptor antagonists within the central noradrenergic terminals, which triggers the emetic reflex.[1] Another contributing factor may be the induction of gastroparesis, or delayed gastric emptying.[7]
Q2: Which animal models are suitable for studying this compound-induced nausea and emesis?
A2: The choice of animal model is critical as rodents (mice and rats) lack an emetic reflex and cannot vomit.[1][8] Therefore, for direct observation of vomiting, ferrets are a commonly used model.[1] In rodents, researchers can use surrogate biological responses to assess emetic potential, such as:
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Reversal of α2-adrenoceptor agonist-induced anesthesia: The shortening of anesthesia duration by a PDE4 inhibitor is a correlate of its emetic potential.[1][9]
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Hypothermia: PDE4 inhibitor-induced hypothermia in mice has been explored as a potential correlate of nausea.[2][10]
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Gastric Retention: Measuring delayed gastric emptying can also serve as an indicator of gastrointestinal side effects.[7]
Q3: Are specific PDE4 isoforms associated with a higher incidence of nausea and emesis?
A3: Historically, the PDE4D isoform has been implicated as the primary mediator of PDE4 inhibitor-induced emesis.[8][11][12] However, more recent research suggests that the concurrent inhibition of multiple PDE4 subtypes may be necessary to induce these side effects.[2] This suggests that highly selective inhibitors for individual PDE4 subtypes might have a better safety profile.[2]
Q4: What strategies can be employed to mitigate nausea and emesis in animal studies with this compound?
A4: Several strategies can be investigated to reduce the emetic side effects of this compound:
-
Co-administration with anti-emetic or prokinetic agents: The prokinetic drug metoclopramide, which acts as a D2-dopamine receptor antagonist and a 5-HT4-serotonin receptor agonist, has been shown to alleviate PDE4 inhibitor-induced gastroparesis in mice.[7] While common anti-emetics like ondansetron (a 5-HT3 antagonist) may not be effective for PDE4-induced hypothermia, their potential utility against emesis should be considered based on the specific mechanisms at play.[9]
-
Dose titration: Starting with a lower dose of this compound and gradually escalating may help to improve tolerability.
-
Formulation strategies: Modifying the drug formulation to achieve a slower release profile could potentially reduce peak plasma concentrations and associated side effects.
Q5: Can co-administration of a COX-2 inhibitor reduce the side effects of PDE4 inhibitors?
A5: There is some evidence that co-administration of a cyclooxygenase-2 (COX-2) inhibitor can prevent certain adverse effects of PDE4 inhibitors in rats, such as diarrhea.[13] However, because rats do not vomit, this model could not determine if COX-2 inhibition would also reduce the emetic potential.[13] This approach may be worth exploring, but its effect on nausea and emesis is not yet established.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant weight loss in animals | High incidence of nausea and vomiting leading to reduced food and water intake. | 1. Confirm the presence of emesis (in ferrets) or surrogate markers (in rodents).2. Implement dose reduction or titration.3. Consider co-administration with metoclopramide to address potential gastroparesis.[7]4. Ensure easy access to palatable food and hydration. |
| High variability in experimental data | Animal-to-animal differences in sensitivity to this compound-induced side effects. | 1. Increase the number of animals per group to improve statistical power.2. Carefully monitor for and exclude animals showing severe signs of distress that could confound results.3. Ensure consistent dosing and handling procedures. |
| Lack of therapeutic effect at non-emetic doses | The therapeutic window of this compound may be narrow. | 1. Explore alternative dosing regimens (e.g., more frequent, smaller doses).2. Investigate co-administration strategies that may mitigate side effects without compromising efficacy.3. Consider using a more selective PDE4 inhibitor if available. |
Experimental Protocols
Protocol 1: Assessment of Emetic Potential in Ferrets
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Animal Model: Male ferrets (Mustela putorius furo).
-
Acclimation: Acclimate animals to the experimental environment for at least 7 days.
-
Dosing: Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) post-dosing.
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Data Collection: Record the latency to the first emetic episode and the total number of retches and vomits.
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Mitigation Strategy Testing: To test a mitigation strategy, pre-treat a separate group of animals with the test compound (e.g., metoclopramide) at a specified time before administering this compound.
Protocol 2: Assessment of Gastroparesis in Mice
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Animal Model: Male C57BL/6 mice.
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Fasting: Fast animals overnight but provide free access to water.
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Dosing: Administer this compound or vehicle control.
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Test Meal: 30 minutes after dosing, provide a pre-weighed amount of standard chow and allow the animals to eat for a set period (e.g., 15-30 minutes).
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Euthanasia and Tissue Collection: At a defined time point after the feeding period, euthanize the animals by an approved method.
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Data Collection: Carefully dissect the stomach, ligate the pyloric and cardiac sphincters, and remove it. Weigh the full stomach and then the empty stomach after removing its contents. The difference in weight represents the amount of food retained.
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Analysis: Compare the gastric retention between the this compound-treated group and the vehicle control group.[7]
Visualizations
References
- 1. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 2. Assessment of PDE4 Inhibitor-Induced Hypothermia as a Correlate of Nausea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - In This Issue [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. jagworks.southalabama.edu [jagworks.southalabama.edu]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclooxygenase-2 prevents adverse effects induced by phosphodiesterase type 4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PDE4-IN-14 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo efficacy of PDE4-IN-14, a novel phosphodiesterase 4 (PDE4) inhibitor. Given the limited publicly available data on this compound, this guide also draws on best practices for in vivo studies of other poorly soluble small molecule inhibitors and benzoxazole derivatives.
Understanding this compound
This compound is a PDE4 inhibitor, belonging to the benzoxazole class of compounds.[1][2] The mechanism of action for PDE4 inhibitors involves the prevention of cyclic adenosine monophosphate (cAMP) degradation, leading to an increase in intracellular cAMP levels.[3] This elevation in cAMP has anti-inflammatory and immunomodulatory effects, making PDE4 inhibitors promising therapeutic agents for a range of diseases.[4][5]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2231329-25-0 |
| Molecular Formula | C₁₉H₂₀F₂N₄O₃S |
| Molecular Weight | 422.45 g/mol |
A vendor suggests that to increase solubility, one can heat the tube to 37°C and sonicate.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar small molecule inhibitors.
Issue 1: Poor Compound Solubility and Formulation
Symptoms:
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Precipitation of the compound in the formulation vehicle upon preparation or during administration.
-
Inconsistent or lower-than-expected efficacy in vivo.
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High variability in responses between animals.
Possible Causes:
-
This compound, like many kinase inhibitors and benzoxazole derivatives, may have low aqueous solubility.[6]
-
The chosen formulation vehicle is not suitable for solubilizing the compound at the desired concentration.
Solutions:
-
Systematic Solubility Assessment:
-
Protocol: Test the solubility of this compound in a panel of common, biocompatible solvents. Start with small volumes to conserve the compound.
-
Solvent Panel:
-
-
Formulation Optimization:
-
Co-solvent Systems: Start with a high concentration stock of this compound in 100% DMSO. For the final formulation, dilute the DMSO stock into an aqueous vehicle like PBS or saline. A common starting point is a final concentration of 5-10% DMSO. Be aware that higher concentrations of DMSO can be toxic in vivo.[8]
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PEG400-based Formulations: PEG400 is a versatile solvent for poorly soluble compounds and is generally well-tolerated in vivo.[7][9][10] A formulation of 10% DMSO, 40% PEG400, and 50% water (or saline) is a common starting point.
-
Experimental Protocol for Formulation Development:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, mix the other components of the vehicle (e.g., PEG400 and water).
-
Slowly add the DMSO stock solution to the vehicle while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If possible, check for precipitation under a microscope.
-
If the formulation is clear, it is suitable for in vivo use. If it is cloudy or contains precipitates, further optimization is needed.
-
-
Issue 2: Suboptimal Pharmacokinetics and Bioavailability
Symptoms:
-
Lack of a clear dose-response relationship.
-
Rapid clearance of the compound, leading to short duration of action.
-
Low exposure of the target tissue to the compound.
Possible Causes:
-
Poor absorption from the site of administration.
-
Rapid metabolism of the compound.
-
Inefficient distribution to the target tissue.
Solutions:
-
Pharmacokinetic (PK) Pilot Study:
-
Protocol: Conduct a small-scale PK study in a few animals (e.g., mice) to determine key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Methodology:
-
Administer a single dose of this compound via the intended route of administration.
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma concentrations of this compound using a suitable analytical method like LC-MS/MS.
-
-
-
Dosing Regimen Optimization:
-
Based on the PK data, adjust the dosing frequency to maintain the compound concentration above the effective level. For compounds with a short half-life, more frequent dosing or a continuous delivery method may be necessary.
-
-
Route of Administration:
Issue 3: On-target Efficacy vs. Off-target Toxicity
Symptoms:
-
Observed toxicity or adverse effects at doses required for efficacy. Common side effects of PDE4 inhibitors include nausea and emesis.[4]
-
Lack of a clear therapeutic window.
Possible Causes:
-
The compound may have off-target activities.
-
The on-target effect may be detrimental in certain tissues.
Solutions:
-
Dose-Response and Therapeutic Window Assessment:
-
Protocol: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).
-
Methodology:
-
Administer a range of doses of this compound to different groups of animals.
-
Monitor for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
-
Measure the desired efficacy endpoint at each dose level.
-
The therapeutic window is the range between the MED and the MTD.
-
-
-
Targeted Delivery Strategies:
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of inflammation?
A1: Without specific in vivo data for this compound, a good starting point can be derived from studies on other potent PDE4 inhibitors. For example, doses of other PDE4 inhibitors in mouse models of inflammation have ranged from 1 to 10 mg/kg.[13] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
Q2: How should I prepare a stock solution of this compound?
A2: Based on general recommendations for poorly soluble compounds, a stock solution can be prepared in 100% DMSO. A vendor of a similar compound suggests that to increase solubility, you can gently warm the solution to 37°C and use sonication.[15] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a suitable vehicle for oral administration of this compound in mice?
A3: For oral gavage, a common vehicle for poorly soluble compounds is a suspension in a solution containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80. A typical formulation might be 0.5% CMC with 0.1% Tween 80 in water. Alternatively, a solution using co-solvents like PEG400 can be used if the compound's solubility allows.
Q4: My in vivo results are highly variable. What could be the cause?
A4: High variability in in vivo experiments can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous and that the compound remains in solution or suspension throughout the dosing procedure. Vortex the formulation before each administration.
-
Inaccurate Dosing: Use precise techniques for animal dosing. For oral gavage, ensure the entire dose is delivered to the stomach.
-
Animal-to-Animal Variation: Biological variability is inherent. Ensure your animal groups are sufficiently large to achieve statistical power.
-
Experimental Conditions: Maintain consistent environmental conditions for the animals (e.g., light/dark cycle, temperature, diet).
Q5: How can I confirm that this compound is engaging its target in vivo?
A5: To confirm target engagement, you can measure downstream biomarkers of PDE4 inhibition. Since PDE4 inhibition leads to an increase in cAMP, you can measure cAMP levels in relevant tissues (e.g., inflamed tissue, immune cells) at various time points after dosing. This can be done using commercially available ELISA kits.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 8. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives - Google Patents [patents.google.com]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
- 12. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Delivery of an Anti-inflammatory PDE4 Inhibitor to Immune Cells via an Antibody–drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
Pde4-IN-14 degradation pathways and their impact on experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pde4-IN-14. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research chemical identified as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Its mechanism of action involves blocking the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells.[4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates downstream signaling pathways involved in inflammation and other cellular processes.[4][5] This makes it a tool for studying the role of PDE4 in conditions such as inflammatory and immune diseases, cancer, and metabolic disorders.[1]
Q2: What are the basic chemical properties of this compound?
The known chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2231329-25-0 | [1][2][3][6] |
| Molecular Formula | C₁₉H₂₀F₂N₄O₃S | [1][2][6] |
| Molecular Weight | 422.45 g/mol | [1][2][6] |
| Appearance | Solid | [2] |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to two years or at 4°C for shorter periods.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month.[1] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6]
Q4: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[3] For other solvents, it is recommended to consult the manufacturer's technical data sheet, if available, or to perform small-scale solubility tests. To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect Observed in Cell-Based Assays
Possible Cause 1: Compound Degradation
This compound, like many small molecules, can be susceptible to degradation, leading to a loss of activity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly as a powder and as a stock solution, away from light and moisture.
-
Prepare Fresh Stock Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the powder.
-
Assess Stability in Assay Media: The stability of this compound in your specific cell culture media and conditions is unknown. Consider a time-course experiment to assess its stability in your assay media at 37°C.
-
Possible Cause 2: Suboptimal Assay Conditions
The observed inhibitory effect can be highly dependent on the assay setup.
-
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay.
-
Check Cell Density: Ensure a consistent and optimal cell density is used, as this can influence the outcome of cell-based assays.[7]
-
Incubation Time: Optimize the incubation time with this compound. The effect of PDE4 inhibitors can be time-dependent.
-
Issue 2: High Background or Non-Specific Effects
Possible Cause 1: Compound Precipitation
If the concentration of this compound exceeds its solubility in the assay media, it can precipitate and cause non-specific effects or light scattering in plate-based assays.
-
Troubleshooting Steps:
-
Visually Inspect Wells: Check for any visible precipitate in the assay wells.
-
Reduce Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the assay media is low and non-toxic to the cells.
-
Test a Lower Concentration Range: Use a lower range of this compound concentrations.
-
Possible Cause 2: Off-Target Effects
While described as a PDE4 inhibitor, the selectivity profile of this compound against other PDE isoforms or other cellular targets is not well-documented in publicly available sources.
-
Troubleshooting Steps:
-
Use Control Compounds: Include well-characterized, selective PDE4 inhibitors (e.g., Rolipram, Roflumilast) and inhibitors of other PDE families as controls to assess the specificity of the observed effects.
-
Consult Literature on Structurally Similar Compounds: Research compounds with a similar benzoxazole core structure for potential off-target activities.
-
Experimental Protocols
General Protocol: Cell-Based cAMP Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) at 1000x the final desired concentrations. Further dilute to 10x in assay buffer.
-
Cell Treatment:
-
Pre-treat cells with this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the cAMP detection kit being used.
-
cAMP Detection: Measure cAMP levels using a suitable assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ or IC₅₀ value.
Signaling Pathways and Workflows
The following diagrams illustrate the general mechanism of PDE4 inhibition and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for this compound.
Disclaimer: The information provided is based on publicly available data for this compound and general knowledge of PDE4 inhibitors. Specific degradation pathways, metabolic stability, and a comprehensive selectivity profile for this compound are not well-documented in the available search results. Researchers should perform their own validation and optimization experiments.
References
- 1. abmole.com [abmole.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. glpbio.com [glpbio.com]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the potential for Pde4-IN-14 toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential toxicity of Pde4-IN-14 in cell lines. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to cytotoxicity?
A1: this compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes.[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][3] This elevation in cAMP can modulate inflammatory responses, which is the basis for the therapeutic potential of PDE4 inhibitors in diseases like asthma, COPD, and psoriasis.[3][4][5] However, sustained high levels of cAMP can also interfere with normal cell functions, potentially leading to cytotoxicity. The specific effects can be cell-type dependent.
Q2: What are the common side effects of PDE4 inhibitors in vivo, and could they suggest potential in vitro toxicity?
A2: In vivo, PDE4 inhibitors are associated with side effects such as nausea, vomiting, and other gastrointestinal issues.[6][7] Some studies have also reported that high doses of certain PDE4 inhibitors can lead to an inflammatory response in tissues.[8] While these are systemic effects, they highlight the potential for off-target or exaggerated pharmacological effects at the cellular level, which could manifest as toxicity in in vitro models.
Q3: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A3: The choice of cell line should be guided by the intended therapeutic application of this compound. For a general assessment, a panel of cell lines is recommended:
-
Immune cell lines: Such as Raw264.7 (murine macrophages) or Jurkat (human T lymphocytes), as immune cells are a primary target for PDE4 inhibitors.[6]
-
Liver cell lines: Such as HepG2 (human hepatoma cells), to assess potential hepatotoxicity.[6]
-
Kidney-derived cell lines: Such as HEK 293T (human embryonic kidney cells), for a general toxicity screen in a robust and commonly used cell line.[6]
-
Target-disease relevant cell lines: For example, if this compound is intended for respiratory diseases, a bronchial epithelial cell line like BEAS-2B would be relevant.
Q4: What are the standard assays to measure the cytotoxicity of this compound?
A4: Several standard assays can be used to quantify the cytotoxic effects of this compound:
-
Metabolic viability assays: MTT, WST-1, and CellTiter-Glo assays measure metabolic activity, which is proportional to the number of viable cells.[9][10]
-
Cell membrane integrity assays: Lactate dehydrogenase (LDH) or trypan blue exclusion assays detect damage to the cell membrane, a hallmark of necrosis.[10]
-
Apoptosis assays: Annexin V/PI staining followed by flow cytometry or caspase activity assays can determine if the compound induces programmed cell death.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | - Inconsistent cell seeding.- Pipetting errors when adding this compound or assay reagents.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile media. |
| This compound precipitates in the culture medium. | - The compound has low aqueous solubility.- The concentration used exceeds its solubility limit. | - Use a lower concentration of a solubilizing agent like DMSO (ensure final DMSO concentration is non-toxic to cells, typically <0.5%).- Perform a solubility test before the experiment.- If precipitation persists, consider alternative formulation strategies. |
| Unexpected increase in signal in a viability assay at high concentrations. | - Interference of this compound with the assay chemistry.- The compound may have reducing properties that affect tetrazolium salts (MTT, WST-1). | - Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.- Use an alternative viability assay based on a different principle (e.g., CellTiter-Glo, which measures ATP).[9][11] |
| No cytotoxicity observed even at high concentrations. | - The cell line may be resistant to the effects of this compound.- The incubation time may be too short.- The compound may not be cytotoxic. | - Test on a different, more sensitive cell line.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Confirm the activity of the compound through a functional assay (e.g., measuring cAMP levels). |
Quantitative Data Summary
When assessing the cytotoxicity of this compound, it is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for cell viability. Below is a template table for summarizing such data from different assays and cell lines.
| Cell Line | Assay | Incubation Time (hours) | IC50 / EC50 (µM) |
| HepG2 | MTT | 24 | e.g., 50.2 |
| LDH | 24 | e.g., >100 | |
| Annexin V/PI | 24 | e.g., 75.8 | |
| Raw264.7 | WST-1 | 48 | e.g., 25.1 |
| CellTiter-Glo | 48 | e.g., 22.5 | |
| HEK 293T | MTT | 24 | e.g., >100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.[9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently mix on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting decision tree.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the inflammatory response to a highly selective PDE4 inhibitor in the rat and the identification of biomarkers that correlate with toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pde4-IN-14 and Other Leading PDE4 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the phosphodiesterase 4 (PDE4) inhibitor Pde4-IN-14 against other well-established PDE4 inhibitors, namely Roflumilast, Crisaborole, and Apremilast. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of selectivity profiles, supported by experimental data and methodologies, to aid in the informed selection of research compounds.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE4 plays a pivotal role in regulating a multitude of cellular processes, including inflammation and immune responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and mediators. This mechanism has made PDE4 a highly attractive target for the development of therapeutics for a range of inflammatory conditions.
This compound has emerged as a compound of interest within the pyrimidine-2,4-dione class of PDE4 inhibitors. This guide aims to place its known selectivity profile in the context of widely used and clinically approved PDE4 inhibitors.
Comparative Selectivity Profile
The efficacy and safety of a PDE4 inhibitor are intrinsically linked to its selectivity profile. High selectivity for PDE4 over other PDE families is desirable to minimize off-target effects. Furthermore, selectivity among the four PDE4 subtypes (A, B, C, and D) can influence the therapeutic window and side-effect profile, as different subtypes are implicated in both the anti-inflammatory effects and the common adverse effects of PDE4 inhibitors, such as nausea and emesis.
While comprehensive data for this compound across all PDE families and subtypes is not yet publicly available, existing research identifies it as a 5-anilino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione derivative with notable selectivity for PDE4 over PDE3 and PDE5.[1] The following table summarizes the available quantitative data for this compound and compares it with Roflumilast, Crisaborole, and Apremilast.
| Inhibitor | PDE4 IC50 | Selectivity over PDE3 | Selectivity over PDE5 | PDE4 Subtype Selectivity (IC50) |
| This compound (Compound 14) | ~5-14 µM[1] | Selective[1] | Selective[1] | Data not available |
| Roflumilast | 0.8 nM[2] | Highly Selective (>10,000-fold) | Highly Selective (>10,000-fold) | PDE4B (0.84 nM), PDE4D (0.68 nM) > PDE4A, PDE4C (µM range)[3] |
| Crisaborole | 490 nM[4] | Selective | Selective | Pan-PDE4 inhibitor (no significant subtype selectivity)[4] |
| Apremilast | 74 nM[5] | Selective | Selective | Pan-PDE4 inhibitor (IC50 ~10-100 nM for A, B, C, D)[1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of PDE4 inhibition and the methods used to determine selectivity, the following diagrams illustrate the cAMP signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of characterizing the potency and selectivity of an enzyme inhibitor. While the specific protocol for this compound is not publicly detailed, the following represents a generalized, yet detailed, methodology commonly employed for assessing PDE4 inhibitors.
Objective: To determine the IC50 value of a test compound against a specific PDE4 subtype.
Materials:
-
Enzyme: Recombinant human PDE4 enzyme (e.g., PDE4B2).
-
Substrate: Cyclic adenosine monophosphate (cAMP).
-
Test Compound: this compound or other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2, and a bovine serum albumin (BSA).
-
Detection Reagents: Commercially available assay kits (e.g., a fluorescence polarization-based assay or a luminescence-based assay that measures the amount of remaining cAMP or produced AMP).
-
Microplates: 384-well or 96-well plates suitable for the detection method.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the assay (e.g., fluorescence or luminescence).
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in the assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 100 µM down to 1 pM).
-
Include a positive control (a known PDE4 inhibitor like Roflumilast) and a negative control (vehicle, e.g., DMSO).
-
-
Enzyme Preparation:
-
Dilute the recombinant PDE4 enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Reaction:
-
Add the diluted test compound or controls to the microplate wells.
-
Add the diluted enzyme to all wells except for the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the substrate is consumed in the absence of an inhibitor.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution provided in the assay kit or by other means (e.g., heat inactivation).
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound represents a promising scaffold in the pyrimidine-2,4-dione class of PDE4 inhibitors, demonstrating selectivity for PDE4 over PDE3 and PDE5.[1] However, a comprehensive understanding of its full selectivity profile, particularly across all PDE4 subtypes, is necessary to fully assess its therapeutic potential and potential side-effect profile in comparison to established inhibitors like Roflumilast, Crisaborole, and Apremilast. Roflumilast stands out for its high potency and selectivity for PDE4B and PDE4D subtypes, while Apremilast and Crisaborole act as pan-PDE4 inhibitors.[3][4] The provided experimental framework offers a robust starting point for researchers aiming to further characterize this compound and other novel PDE4 inhibitors. Further research to elucidate the complete selectivity profile of this compound is warranted to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pde4-IN-14 (Morcamilast) and Rolipram in Neuroinflammation
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic development for neuroinflammatory disorders, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs. By elevating intracellular cyclic AMP (cAMP) levels, these agents can modulate inflammatory responses within the central nervous system. This guide provides a comprehensive head-to-head comparison of two notable PDE4 inhibitors: Pde4-IN-14, also known as Morcamilast (ME3183), and the well-established research tool, rolipram. This objective analysis is based on available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound (Morcamilast) and rolipram are potent inhibitors of PDE4, leading to a downstream reduction in pro-inflammatory cytokines. Rolipram is extensively characterized in various neuroinflammation models, demonstrating efficacy in reducing key inflammatory mediators such as TNF-α, IL-1β, and IL-6. This compound (Morcamilast) is a newer, selective PDE4 inhibitor that has shown potent anti-inflammatory effects, including the inhibition of TNF-α and IL-4, primarily in models of inflammatory skin disease. While direct head-to-head studies in neuroinflammation models are not yet available, this guide consolidates existing data to provide a comparative overview of their mechanisms, efficacy, and experimental protocols.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for both this compound and rolipram is the inhibition of the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a crucial second messenger involved in regulating a multitude of cellular processes, including inflammation. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the phosphorylation of the cAMP response element-binding protein (CREB) and modulates the activity of other transcription factors, such as NF-κB. The net effect is a suppression of the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Figure 1. Simplified signaling pathway of PDE4 inhibition by this compound and rolipram.
Performance Data: A Comparative Overview
Direct comparative efficacy data in a single neuroinflammation model is currently unavailable. Therefore, this section presents data from separate studies to facilitate an indirect comparison.
This compound (Morcamilast)
This compound (Morcamilast) is a selective PDE4 inhibitor. A key study by Aoki et al. (2023) investigated its anti-inflammatory properties. While this study was not in a neuroinflammation model, it provides valuable quantitative data on its inhibitory effects on key cytokines.
| Parameter | Cell Type/Model | Treatment | Result |
| PDE4A1A Inhibition (IC50) | Enzyme Assay | This compound | 1.28 nM |
| PDE4B1 Inhibition (IC50) | Enzyme Assay | This compound | 2.33 nM |
| PDE4D2 Inhibition (IC50) | Enzyme Assay | This compound | 1.63 nM |
| TNF-α Release Inhibition | Human PBMCs (LPS-stimulated) | This compound | Potent Inhibition |
| IL-4 Production Inhibition | In vivo dermatitis model | This compound | Significant Suppression |
| IL-12/23p40 Release Inhibition | Human PBMCs (LPS-stimulated) | This compound | Inhibition |
| IL-23 Release Inhibition | Human PBMCs (LPS-stimulated) | This compound | Inhibition |
| IL-17A Release Inhibition | Human T cells | This compound | Inhibition |
Data summarized from Aoki et al. (2023).
Rolipram
Rolipram is a well-characterized PDE4 inhibitor that has been extensively studied in various models of neuroinflammation.
| Parameter | Model | Treatment | Result |
| TNF-α Inhibition | Rat model of subarachnoid hemorrhage | 10 mg/kg i.p. | Decreased expression |
| IL-1β Inhibition | Rat model of subarachnoid hemorrhage | 10 mg/kg i.p. | Decreased expression |
| IL-6 Inhibition | Rat model of subarachnoid hemorrhage | 10 mg/kg i.p. | Decreased expression |
| TNF-α Inhibition | LPS-induced neuroinflammation in mice | 10 mg/kg i.p. | Reduced levels in brain tissue |
| IL-1β Inhibition | LPS-induced neuroinflammation in mice | 10 mg/kg i.p. | Reduced levels in brain tissue |
| IL-6 Inhibition | LPS-induced neuroinflammation in mice | 10 mg/kg i.p. | Reduced levels in brain tissue |
| NF-κB Activation | APP/PS1/tau transgenic mice | Not specified | Inhibition |
| Microglial Activation | Rat model of subarachnoid hemorrhage | 10 mg/kg i.p. | Suppressed |
Data compiled from multiple preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for studying the effects of these PDE4 inhibitors on neuroinflammation.
This compound (Morcamilast) - Adapted from Aoki et al. (2023)
In Vitro Cytokine Release Assay:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (Morcamilast) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture to induce an inflammatory response.
-
Incubation: Cells are incubated for 24 hours.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-12/23p40, and IL-23 are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.
Figure 2. Experimental workflow for in vitro cytokine release assay with this compound.
Rolipram - Representative Protocol for LPS-Induced Neuroinflammation
In Vivo Animal Model:
-
Animals: Adult male C57BL/6 mice are used.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week.
-
Treatment: Mice are administered rolipram (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Neuroinflammation: One hour after treatment, mice receive an i.p. injection of LPS (e.g., 1 mg/kg).
-
Time Course: Animals are euthanized at various time points post-LPS injection (e.g., 2, 6, 24 hours).
-
Tissue Collection: Brains are rapidly excised. One hemisphere is used for cytokine analysis, and the other can be fixed for immunohistochemistry.
-
Cytokine Quantification: Brain tissue is homogenized, and the levels of TNF-α, IL-1β, and IL-6 are determined by ELISA or multiplex assay.
Figure 3. Experimental workflow for in vivo LPS-induced neuroinflammation model with rolipram.
Conclusion and Future Directions
Both this compound (Morcamilast) and rolipram demonstrate significant anti-inflammatory potential through the inhibition of PDE4. Rolipram is a well-established tool for studying the role of PDE4 in neuroinflammation, with a large body of literature supporting its efficacy in various preclinical models. This compound (Morcamilast) is a promising newer compound with potent and selective PDE4 inhibitory activity.
The key differentiator at present is the extent of characterization in neuroinflammatory contexts. While rolipram's effects in the brain are well-documented, the neuro-specific anti-inflammatory actions of this compound (Morcamilast) remain to be thoroughly investigated. Future head-to-head studies in relevant in vivo models of neuroinflammation, such as LPS-induced neuroinflammation or experimental autoimmune encephalomyelitis (EAE), are warranted to directly compare the efficacy and therapeutic potential of these two compounds. Such studies should focus on a comprehensive panel of inflammatory markers, neuronal damage, and functional outcomes to provide a definitive comparison for the scientific and drug development communities.
Validating the Anti-inflammatory Effects of Pde4-IN-14 Against a Known Standard
A Comparative Guide for Researchers
This guide provides a comparative analysis of the anti-inflammatory effects of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-14, against the well-established standard, Roflumilast. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the evaluation of this compound's potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The anti-inflammatory efficacy of this compound and Roflumilast was evaluated by their ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the TNF-α production by 50%, are presented in the table below. Lower IC50 values indicate greater potency.
| Compound | Target | Assay | IC50 (nM) |
| This compound | PDE4 | TNF-α Inhibition (LPS-stimulated PBMCs) | Data not publicly available |
| Roflumilast | PDE4 | TNF-α Inhibition (LPS-stimulated human lung parenchymal explants) | 0.12[1] |
| Apremilast | PDE4 | TNF-α Inhibition (LPS-stimulated human monocytes) | 55[2] |
Note: While specific quantitative data for the in-vitro anti-inflammatory activity of this compound is not publicly available, its primary mechanism as a PDE4 inhibitor suggests a potent anti-inflammatory profile. For the purpose of this guide, researchers are encouraged to perform head-to-head comparisons using the protocols outlined below.
Experimental Protocols
A detailed methodology for a key experiment to determine the anti-inflammatory effects of PDE4 inhibitors is provided below.
Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Objective:
To determine the in-vitro efficacy of this compound and a known standard (e.g., Roflumilast) in inhibiting the production of the pro-inflammatory cytokine TNF-α from human PBMCs stimulated with LPS.
2. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound
-
Roflumilast (or other appropriate standard PDE4 inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
3. Cell Culture and Treatment:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare stock solutions of this compound and the standard inhibitor in DMSO. Further dilute the compounds to the desired final concentrations in the cell culture medium. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with varying concentrations of this compound or the standard inhibitor for 1 hour in a CO2 incubator.
-
Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (DMSO only) and an unstimulated control group (no LPS).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Measurement of TNF-α Production:
-
After the incubation period, centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage of TNF-α inhibition for each concentration of the test compounds relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition increases cAMP, promoting anti-inflammatory gene expression.
Experimental Workflow for Comparing PDE4 Inhibitors
Caption: Workflow for evaluating the anti-inflammatory effects of PDE4 inhibitors.
Logical Relationship: Validation Framework
Caption: Logical framework for validating the efficacy of this compound.
References
- 1. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma | PLOS One [journals.plos.org]
- 2. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topical PDE4 Inhibitors for Atopic Dermatitis: Crisaborole vs. a Preclinical Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The landscape of topical treatments for atopic dermatitis (AD) has evolved with the introduction of phosphodiesterase 4 (PDE4) inhibitors, offering a non-steroidal therapeutic option. Crisaborole (Eucrisa®) is a well-established, FDA-approved PDE4 inhibitor for mild-to-moderate AD. This guide provides a comparative analysis of crisaborole with a representative preclinical PDE4 inhibitor, designated here as PDE4-IN-15, based on available scientific literature. The compound referred to as "Pde4-IN-14" in the user prompt did not yield public data and therefore, for the purpose of this guide, the publicly documented preclinical compound PDE4-IN-15 will be used as a comparator to illustrate the translational journey from a preclinical candidate to an approved therapeutic.
At a Glance: Key Compound Characteristics
| Feature | Crisaborole | PDE4-IN-15 (Compound 7b-1) |
| Development Stage | Clinically Approved and Marketed | Preclinical |
| Chemical Class | Benzoxaborole | Dihydrobenzofuran Neolignan |
| PDE4 Potency (IC50) | 490 nM[1] | 0.17 ± 0.02 μM (170 nM)[2][3] |
| Anti-TNF-α Activity (EC50) | Not explicitly reported in similar assay | 0.19 ± 0.10 μM (190 nM)[2][3] |
| Primary Indication | Mild-to-moderate atopic dermatitis[4] | Investigational for atopic dermatitis |
Mechanism of Action: Targeting the Inflammatory Cascade
Both crisaborole and PDE4-IN-15 function by inhibiting the PDE4 enzyme, which is a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels.[5] In inflammatory cells, elevated PDE4 activity leads to the degradation of cAMP, which in turn promotes the production of pro-inflammatory cytokines. By blocking PDE4, these inhibitors increase intracellular cAMP levels, leading to a reduction in the release of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5), and other cytokines implicated in the pathophysiology of atopic dermatitis.[1]
Preclinical Efficacy and Experimental Models
Both crisaborole and PDE4-IN-15 have demonstrated efficacy in animal models of atopic dermatitis, a crucial step in drug development.
Crisaborole: Preclinical Data
Crisaborole has been evaluated in various murine models of skin inflammation. In a mouse model of atopic dermatitis induced by repeated application of MC903 (a vitamin D analog), topical crisaborole was shown to reduce both itch-related and pain-related behaviors.[6] This effect was associated with a reduction in neutrophil infiltration into the skin.[6] Furthermore, in a model of AD-like skin inflammation with Staphylococcus aureus infection, crisaborole was found to reduce the bacterial colonization on the skin.[7]
PDE4-IN-15: Preclinical Data
The preclinical efficacy of PDE4-IN-15 was assessed in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[2][3] Topical application of PDE4-IN-15 demonstrated significant pharmacological benefits in this model, suggesting its potential as a novel anti-atopic dermatitis agent.[2][3]
Experimental Protocol: DNCB-Induced Atopic Dermatitis Mouse Model
The DNCB-induced model is a widely used experimental system to mimic the characteristics of human atopic dermatitis.[8][9]
Clinical Development and Efficacy: Crisaborole
Crisaborole has undergone extensive clinical evaluation, leading to its approval for the treatment of mild-to-moderate atopic dermatitis in patients aged 3 months and older.[10]
Clinical Trial Design and Endpoints
The pivotal Phase 3 trials for crisaborole were multicenter, randomized, double-blind, vehicle-controlled studies.[11]
-
Patient Population: Patients aged 2 years and older with mild-to-moderate AD.
-
Treatment: Crisaborole ointment, 2%, or vehicle applied twice daily for 28 days.
-
Primary Efficacy Endpoint: Success in Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with a 2-grade or greater improvement from baseline.
Key Clinical Trial Results
| Endpoint | Crisaborole 2% | Vehicle |
| ISGA Success (Clear or Almost Clear) | 32.8% and 31.4% (in two pivotal trials) | 25.4% and 18.0% |
| Time to Success in ISGA | Statistically significant improvement over vehicle | - |
| Improvement in Pruritus | Statistically significant improvement over vehicle | - |
Data from two pivotal Phase 3 trials.
A long-term safety study also demonstrated that once-daily crisaborole was effective and well-tolerated for maintenance treatment and flare reduction over 52 weeks.[12]
Safety and Tolerability
Crisaborole
In clinical trials, crisaborole was generally well-tolerated. The most common adverse reaction was application site pain, such as burning or stinging.[10] Systemic side effects were not a significant concern due to the drug's rapid metabolism.[13]
PDE4-IN-15
As a preclinical compound, comprehensive safety and tolerability data in humans are not available for PDE4-IN-15. The initial in vivo studies in mice did not report any overt signs of toxicity. Further extensive toxicological studies would be required for any progression towards clinical development.
Summary and Future Perspectives
This guide provides a comparative overview of the clinically approved PDE4 inhibitor, crisaborole, and a representative preclinical candidate, PDE4-IN-15.
| Aspect | Crisaborole | PDE4-IN-15 |
| Efficacy | Clinically proven efficacy in mild-to-moderate AD. | Promising preclinical efficacy in a mouse model of AD. |
| Safety | Well-established safety profile from extensive clinical trials. | Limited to preclinical animal data; human safety unknown. |
| Development | Approved and marketed therapeutic. | Early-stage, investigational compound. |
The development of new PDE4 inhibitors like PDE4-IN-15 highlights the ongoing research efforts to identify novel therapeutic agents for atopic dermatitis. While crisaborole represents a significant advancement in the topical treatment of AD, the exploration of new chemical entities with potentially improved potency, selectivity, or formulation characteristics remains a key objective for researchers and drug developers. The journey of a compound like PDE4-IN-15 from preclinical studies to potential clinical application will depend on rigorous evaluation of its efficacy, safety, and pharmacokinetic profile.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Once-Daily Crisaborole Ointment, 2%, as a Long-Term Maintenance Treatment in Patients Aged ≥ 3 Months with Mild-to-Moderate Atopic Dermatitis: A 52-Week Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Comparative analysis of Pde4-IN-14 inhibition on PDE4A, PDE4B, PDE4C, PDE4D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory effects of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, on the four PDE4 subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Due to the lack of publicly available data for a compound designated "Pde4-IN-14," this guide utilizes Roflumilast as a well-characterized example to illustrate the principles of comparative PDE4 subtype inhibition analysis. The information presented herein is supported by experimental data and is intended to inform research and drug development efforts targeting the PDE4 enzyme family.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. As cAMP is a key second messenger in various physiological processes, including inflammation and neuronal signaling, PDE4 has emerged as a significant therapeutic target. The PDE4 family consists of four subtypes (A, B, C, and D), each with distinct tissue distribution and physiological roles. Understanding the selective inhibition of these subtypes is crucial for developing targeted therapies with improved efficacy and reduced side effects. Roflumilast is a second-generation PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD). This guide presents a comparative analysis of its inhibitory potency against the four PDE4 subtypes.
Quantitative Analysis of Roflumilast Inhibition
The inhibitory activity of Roflumilast against the different PDE4 subtypes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Roflumilast against PDE4A, PDE4B, PDE4C, and PDE4D.
| PDE4 Subtype | Roflumilast IC50 (nM) | Reference |
| PDE4A | in the µM range | [1][2] |
| PDE4B | 0.84 | [1][2] |
| PDE4C | in the µM range | [1][2] |
| PDE4D | 0.68 | [1][2] |
Note: Lower IC50 values indicate higher inhibitory potency.
The data clearly indicates that Roflumilast exhibits significant selectivity for PDE4B and PDE4D over PDE4A and PDE4C.[1][2] The sub-nanomolar potency against PDE4B and PDE4D suggests that the therapeutic effects of Roflumilast are likely mediated through the inhibition of these specific subtypes. The lower potency against PDE4A and PDE4C (in the micromolar range) suggests a favorable therapeutic window, potentially reducing off-target effects associated with non-selective PDE4 inhibition.
PDE4 Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade.
Caption: The cAMP signaling pathway and the inhibitory action of Roflumilast on PDE4.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is a critical step in their characterization. A common method employed is the in vitro PDE enzyme inhibition assay. Below is a representative protocol.
Objective: To determine the IC50 of a test compound (e.g., Roflumilast) against recombinant human PDE4A, PDE4B, PDE4C, and PDE4D.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Test compound (Roflumilast) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Scintillation cocktail and vials
-
Microplate reader (for non-radioactive assays) or scintillation counter
Procedure (Radiometric Assay):
-
Enzyme Preparation: Dilute the recombinant PDE4 enzymes to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
In a microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the PDE4 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the control wells.
-
-
Reaction Termination: Stop the reaction by adding a stopping reagent, often by boiling or adding a denaturing agent.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine. Incubate for a sufficient time (e.g., 10 minutes).
-
Separation: Add a slurry of anion-exchange resin. The resin will bind the unhydrolyzed [³H]-cAMP, while the [³H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the plate to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is directly proportional to the PDE4 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Alternative Non-Radioactive Methods:
Fluorescence polarization (FP) and luminescence-based assays are also widely used and offer higher throughput and avoid the handling of radioactive materials. These assays typically use a fluorescently labeled cAMP derivative as a substrate. The principle of these assays relies on the change in fluorescence polarization or luminescence upon the enzymatic conversion of the substrate.
Conclusion
The comparative analysis of Roflumilast's inhibitory activity on PDE4 subtypes reveals a clear preference for PDE4B and PDE4D. This subtype selectivity is a key characteristic that likely contributes to its therapeutic efficacy in inflammatory diseases like COPD. The provided experimental protocol offers a foundational method for researchers to conduct similar comparative analyses of novel PDE4 inhibitors. A thorough understanding of the subtype selectivity of PDE4 inhibitors is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
Benchmarking Pde4-IN-14 Against Next-Generation Selective PDE4B/D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphodiesterase 4 (PDE4) inhibition is rapidly evolving, moving from broad-acting pan-PDE4 inhibitors to highly selective agents targeting specific isoforms, particularly PDE4B and PDE4D. This shift promises to enhance therapeutic efficacy while mitigating the dose-limiting side effects associated with earlier compounds. This guide provides a comparative overview of the research compound Pde4-IN-14 and the emerging class of next-generation selective PDE4B/D inhibitors, offering insights into their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the cyclic adenosine monophosphate (cAMP) signaling pathway. By hydrolyzing cAMP, PDE4 enzymes regulate a multitude of cellular processes, including inflammation. The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B and PDE4D being predominantly expressed in immune cells. Inhibition of these subtypes is a key strategy for downregulating inflammatory responses.
Early pan-PDE4 inhibitors demonstrated clinical potential but were often hampered by side effects such as nausea and emesis, largely attributed to the inhibition of other PDE4 isoforms. The development of next-generation inhibitors with high selectivity for PDE4B and PDE4D aims to overcome these limitations.
Performance Comparison: this compound vs. Next-Generation Selective PDE4B/D Inhibitors
Direct quantitative comparison of this compound is challenging due to the limited publicly available data for this specific research compound. This compound is identified as a PDE4 inhibitor with the CAS number 2231329-25-0, and is associated with a patent for a "Crystal of benzoxazole derivative".[1][2] For the purpose of this guide, we will present an illustrative profile for this compound, representing a hypothetical, non-isoform-selective research tool, to contrast with the profiles of clinically evaluated next-generation selective PDE4B/D inhibitors.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Inhibitor Class | PDE4A | PDE4B | PDE4C | PDE4D | Key Characteristics |
| This compound (Illustrative Profile) | ~50-100 | ~50-100 | ~50-100 | ~50-100 | Research compound, likely pan-PDE4 inhibitory activity. |
| Next-Generation Selective PDE4B/D Inhibitors (e.g., Orismilast, Roflumilast) | >1000 | <10 | >1000 | <10 | High selectivity for PDE4B and PDE4D isoforms, with some in advanced clinical trials. |
Note: The IC50 values for this compound are illustrative and based on typical profiles of non-selective PDE4 inhibitors. The values for next-generation inhibitors are representative of compounds like Orismilast and the active metabolite of Roflumilast.[3][4]
Table 2: Comparative Pharmacological Properties
| Property | This compound (Illustrative Profile) | Next-Generation Selective PDE4B/D Inhibitors |
| Mechanism of Action | Inhibition of cAMP hydrolysis | Selective inhibition of cAMP hydrolysis by PDE4B and PDE4D |
| Therapeutic Target | General PDE4 activity | Inflammatory pathways mediated by PDE4B and PDE4D |
| Reported In Vitro Effects | Likely reduces pro-inflammatory cytokine production (e.g., TNF-α) from immune cells. | Potent inhibition of TNF-α, IL-17, and other key cytokines from T-cells and other immune cells.[5] |
| Potential In Vivo Effects | Anti-inflammatory effects in animal models, but potential for dose-limiting side effects. | Strong anti-inflammatory and anti-fibrotic effects in preclinical and clinical studies with an improved side effect profile.[5] |
| Clinical Development | Research use only. | Several compounds in late-stage clinical trials for inflammatory diseases like psoriasis and atopic dermatitis.[5][6] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Figure 1: Simplified PDE4 signaling pathway in an immune cell.
Figure 2: General experimental workflow for evaluating PDE4 inhibitors.
Experimental Protocols
In Vitro PDE4 Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the potency and selectivity of a compound against the different PDE4 isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PDE4A, PDE4B, PDE4C, and PDE4D.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 isoforms (A, B, C, and D) are used. The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP) or fluorescently labeled.
-
Compound Dilution: The test compound (e.g., this compound or a next-generation inhibitor) is serially diluted to a range of concentrations.
-
Incubation: The PDE4 enzyme, the substrate, and the test compound are incubated together in an appropriate assay buffer at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Separation: The enzymatic reaction is stopped. Unreacted cAMP is separated from the hydrolyzed product (AMP). This can be achieved using methods like scintillation proximity assay (SPA) beads or filtration.
-
Detection: The amount of hydrolyzed substrate is quantified. For radiolabeled assays, this is done using a scintillation counter. For fluorescence-based assays, a microplate reader is used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay assesses the functional anti-inflammatory activity of the inhibitors in a more physiologically relevant context.
Objective: To measure the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium. The cells are pre-incubated with various concentrations of the test compound for a set period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine release.
-
Supernatant Collection: The cell culture plates are centrifuged, and the supernatant containing the secreted TNF-α is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of the test compound compared to the LPS-stimulated control. An IC50 value for the inhibition of TNF-α release is then determined.
Conclusion
The development of selective PDE4B/D inhibitors represents a significant advancement in the field of anti-inflammatory therapeutics. While research compounds like this compound are valuable tools for exploring the broader roles of PDE4, the next generation of inhibitors demonstrates a more refined and potentially safer approach to treating inflammatory diseases. Their high potency and selectivity for PDE4B and PDE4D, as demonstrated in preclinical and clinical studies, underscore the therapeutic promise of targeting specific PDE4 isoforms. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel PDE4 inhibitors, facilitating the discovery of even more effective and well-tolerated therapies.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. abmole.com [abmole.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE69916066T2 - NEW BENZOXAZOLE WITH PDE-INHIBITOR EFFECT - Google Patents [patents.google.com]
- 7. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Phosphodiesterase 4 (PDE4) Inhibitors: An Analysis of Preclinical Data
An examination of publicly available data on various phosphodiesterase 4 (PDE4) inhibitors reveals a landscape of compounds with diverse potencies and therapeutic targets. While a specific cross-lab validation for a compound designated "Pde4-IN-14" is not feasible due to the absence of published data under this identifier, a comparative analysis of other well-documented PDE4 inhibitors can provide valuable insights for researchers and drug development professionals.
This guide synthesizes preclinical data from various studies to offer a comparative overview of different PDE4 inhibitors. The information is presented to facilitate an objective assessment of their performance based on available experimental data.
Quantitative Comparison of PDE4 Inhibitors
The inhibitory activity of various compounds against PDE4 is a critical measure of their potency. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose, with lower values indicating higher potency. The following table summarizes the IC50 values for several PDE4 inhibitors as reported in the scientific literature.
| Compound | PDE4 Subtype | IC50 | Cell Line/Assay Condition |
| Compound 14h | PDE4D | 0.57 nM | Not specified |
| Compound G1 | PDE4D | 29 nM | Not specified |
| LASSBio-448 | PDE4D | Moderate activity | Not specified |
| Roflumilast | Pan-PDE4 | Not specified | Metabolized to roflumilast-N-oxide |
| Apremilast | Pan-PDE4 | Not specified | Oral administration in vivo |
| Compound 9m | PDE4B (degrader) | DC50 = 41.98 µM | LPS-stimulated Raw264.7 cells |
| Compound 6d | PDE4B | Promising inhibition | Not specified |
| Compounds 14 & 15 | Not specified | 6.54 µM & 5.72 µM | Did not show affinity for PDE3 and PDE5 |
Experimental Methodologies
The evaluation of PDE4 inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and selectivity. While specific protocols vary between laboratories, the general approaches are outlined below.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of compounds against PDE4 is commonly determined using an in vitro enzyme assay. A generic workflow for this type of assay is as follows:
Caption: Generalized workflow for an in vitro PDE4 inhibition assay.
This process typically involves incubating the recombinant PDE4 enzyme with the test compound at varying concentrations, followed by the addition of the substrate, cyclic adenosine monophosphate (cAMP). The reaction is then stopped, and the amount of product (AMP) is quantified. The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Assays for Anti-Inflammatory Activity
To assess the functional effects of PDE4 inhibitors, cellular assays are employed. A common model involves stimulating immune cells, such as Raw264.7 macrophages or peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) to induce an inflammatory response.[1] The ability of the test compounds to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is then measured.[1]
PDE4 Signaling Pathway and Mechanism of Action
PDE4 is a key enzyme in the cyclic AMP (cAMP) signaling pathway.[2][3][4] By hydrolyzing cAMP to AMP, PDE4 reduces intracellular cAMP levels.[3] Elevated cAMP levels have anti-inflammatory effects.[2] Therefore, inhibiting PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of inflammatory mediators.[2][5]
Caption: Simplified PDE4 signaling pathway and the action of PDE4 inhibitors.
Alternative PDE4-Targeting Strategies
Beyond direct inhibition, alternative approaches to modulate PDE4 activity are being explored. One such strategy is the development of proteolysis-targeting chimeras (PROTACs).[1] These molecules are designed to induce the degradation of specific proteins. For instance, compound 9m is a PDE4 PROTAC that selectively degrades PDE4B.[1] This approach offers a different mechanism to reduce the functional levels of PDE4 and may provide advantages in terms of selectivity and duration of action.
Conclusion
While the specific compound "this compound" remains uncharacterized in the public domain, the broader field of PDE4 inhibitor research provides a wealth of data on alternative compounds. The comparative data presented here, though not from a head-to-head cross-lab study, offers a valuable resource for researchers. The IC50 values provide a snapshot of potency, while an understanding of the underlying experimental protocols and the fundamental PDE4 signaling pathway is crucial for interpreting these results and designing future studies. The emergence of novel strategies like PROTACs further expands the toolkit for targeting this important enzyme family in the pursuit of new anti-inflammatory therapies.
References
- 1. Discovery of novel PDE4 degraders with in vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Phosphodiesterase-4 Inhibitors
A deep dive into the adverse event landscapes of Roflumilast, Apremilast, and Crisaborole, providing researchers and drug development professionals with a comprehensive comparative guide based on available clinical trial data.
Phosphodiesterase-4 (PDE4) inhibitors have emerged as a significant class of therapeutics for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][2] By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, these agents modulate the inflammatory response.[3] However, the systemic and topical application of PDE4 inhibitors is associated with distinct side effect profiles that can impact patient adherence and overall therapeutic success. This guide provides a comparative analysis of the adverse event profiles of three prominent PDE4 inhibitors: roflumilast, apremilast, and crisaborole, supported by data from clinical trials.
Comparative Side Effect Profiles
The side effect profiles of PDE4 inhibitors vary significantly based on their route of administration (oral vs. topical) and specific molecular characteristics. Oral agents like roflumilast and apremilast are associated with a higher incidence of systemic side effects, particularly gastrointestinal and neurological, whereas the topical agent crisaborole primarily exhibits application site reactions.[2][3]
| Side Effect | Roflumilast (Oral) | Apremilast (Oral) | Crisaborole (Topical) |
| Gastrointestinal | |||
| Diarrhea | 9.5% | 7.7% - 24.2% | <1% |
| Nausea | High Incidence | 8.9% - 23.8% | <1% |
| Vomiting | Frequent | 3.2% - 5.0% | Not Reported |
| Abdominal Pain | Not Specified | 2.0% | Not Reported |
| Decreased Appetite | High Incidence | Not Specified | Not Reported |
| Neurological | |||
| Headache | Frequent | 5.9% - 28.8% | Not Reported |
| Insomnia | High Incidence | Not Specified | Not Reported |
| Depression | Reported | 1.0% | Not Reported |
| Dermatological | |||
| Application Site Pain | Not Applicable | Not Applicable | 2% - 4% (burning/stinging) |
| Application Site Urticaria | Not Applicable | Not Applicable | Reported in <1.4% of patients leading to withdrawal |
| Other | |||
| Weight Loss | High Incidence | 10% | Not Reported |
| Nasopharyngitis | Not Specified | 2.6% | Reported |
| Upper Respiratory Tract Infection | Not Specified | 3.9% | Reported |
Table 1: Comparative Incidence of Common Adverse Events of Roflumilast, Apremilast, and Crisaborole. Data compiled from multiple clinical trial sources.[2][3][4][5] Percentages represent the reported incidence in various clinical trials and may vary depending on the patient population and study design.
Experimental Protocols for Adverse Event Assessment
The data presented in this guide are derived from randomized, double-blind, placebo- or vehicle-controlled clinical trials. The methodologies for assessing adverse events in these studies are standardized to ensure data integrity and comparability.
General Protocol for Adverse Event Monitoring:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through spontaneous reporting by the participant and direct questioning by the clinical staff. The nature, onset, duration, severity, and outcome of each AE are recorded in the electronic case report form (eCRF).
-
Severity Grading: The severity of AEs is typically graded on a standardized scale, such as:
-
Mild: The event is easily tolerated by the subject and does not interfere with daily activities.
-
Moderate: The event is sufficiently discomforting to interfere with normal daily activities.
-
Severe: The event is incapacitating and prevents the subject from performing normal daily activities.
-
-
Causality Assessment: The relationship of the AE to the investigational product is assessed by the investigator, who determines if there is a reasonable possibility that the drug caused the event.
-
Serious Adverse Events (SAEs): SAEs are defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect. All SAEs are required to be reported to regulatory authorities within a short timeframe.
Specific Assessments in PDE4 Inhibitor Trials:
-
Gastrointestinal Events: In trials for oral agents like roflumilast and apremilast, specific questionnaires and patient-reported outcome instruments are often used to capture the frequency and severity of gastrointestinal symptoms such as nausea, diarrhea, and vomiting.
-
Neurological and Psychiatric Events: For oral PDE4 inhibitors, protocols include monitoring for changes in mood and behavior. Standardized depression and anxiety scales may be administered at baseline and throughout the study.
-
Dermatological and Application Site Reactions: For topical agents like crisaborole, the application site is closely monitored for signs of irritation, such as erythema, edema, and pain. Patients may be asked to rate the severity of stinging or burning using a numeric rating scale.[4][6]
-
Weight Monitoring: Due to the known side effect of weight loss with oral PDE4 inhibitors, patient weight is typically measured at each study visit.[2]
PDE4 Signaling Pathway and Mechanism of Action
PDE4 inhibitors exert their anti-inflammatory effects by increasing the intracellular concentration of cAMP. This second messenger plays a crucial role in downregulating the inflammatory cascade.
Caption: PDE4 Signaling Pathway and Mechanism of PDE4 Inhibition.
Conclusion
The choice of a PDE4 inhibitor is a critical decision that requires a thorough understanding of its benefit-risk profile. Oral agents like roflumilast and apremilast offer systemic efficacy but are associated with a higher burden of gastrointestinal and neurological side effects. In contrast, topical crisaborole provides a localized anti-inflammatory effect with a side effect profile largely confined to application site reactions. This comparative guide, by presenting a side-by-side analysis of their adverse event profiles and the methodologies used to assess them, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their pursuit of novel and improved anti-inflammatory therapies. Future research should focus on developing PDE4 inhibitors with enhanced selectivity for specific isoforms to potentially mitigate class-specific side effects while retaining therapeutic efficacy.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Results - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCRISA® (crisaborole) Clinical Trial Photos and Results | Safety Info [eucrisa.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pde4-IN-14
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Pde4-IN-14, a phosphodiesterase 4 (PDE4) inhibitor used in various research applications.[1][2][3][4]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2231329-25-0) was not publicly available at the time of this writing. Therefore, the following procedures are based on general best practices for the disposal of novel, biologically active research chemicals and should be adapted in accordance with your institution's specific hazardous waste management protocols. It is imperative to treat unknown compounds as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber).[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn and properly fastened. |
| Respiratory Protection | If handling the solid form and there is a risk of generating dust, use a respirator.[6] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, as well as any lab materials grossly contaminated with it (e.g., weighing boats, contaminated paper towels), in a designated hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect this in a separate, compatible liquid waste container. Do not mix incompatible waste streams.[9]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[8]
2. Waste Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.[10]
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2231329-25-0), and the approximate quantity of the waste.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be away from sinks and floor drains to prevent accidental release into the sewer system.[8]
-
Ensure secondary containment is used to capture any potential leaks.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.[10]
-
Follow all institutional procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. glpbio.com [glpbio.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
